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  • Product: 4-(Trifluoromethyl)quinolin-5-amine
  • CAS: 1955520-16-7

Core Science & Biosynthesis

Foundational

The 4-(Trifluoromethyl)quinolin-5-amine Scaffold: A Technical Guide to Synthesis and Medicinal Utility

The following guide is an in-depth technical review of the 4-(Trifluoromethyl)quinolin-5-amine scaffold. It is designed for medicinal chemists and process scientists, focusing on the synthesis, physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is an in-depth technical review of the 4-(Trifluoromethyl)quinolin-5-amine scaffold. It is designed for medicinal chemists and process scientists, focusing on the synthesis, physicochemical properties, and strategic utility of this fluorinated heterocycle in drug discovery.

Executive Summary

The 4-(Trifluoromethyl)quinolin-5-amine scaffold represents a privileged structural motif in modern medicinal chemistry, merging the electronic modulation of the trifluoromethyl group with the versatile reactivity of the aminoquinoline core. While 4-aminoquinolines (e.g., Chloroquine) and 4-methanolquinolines (e.g., Mefloquine) are historically significant, the 4-trifluoromethyl-5-amino substitution pattern offers a unique vector for drug design. The


 group at the C4 position serves as a metabolic blocker and lipophilic anchor, while the C5-amine provides a critical handle for derivatization, often targeting ATP-binding pockets in kinases or allosteric sites in GPCRs.

This guide details the "De Novo" construction of this scaffold, its regioselective functionalization, and its application in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Properties[1][2]

The Fluorine Effect

The introduction of a trifluoromethyl group at the C4 position of the quinoline ring drastically alters the electronic landscape of the molecule compared to the parent quinolin-5-amine.

PropertyQuinolin-5-amine4-(Trifluoromethyl)quinolin-5-amineImpact on Drug Design
Lipophilicity (cLogP) ~1.2~2.1Enhanced membrane permeability; improved BBB penetration.
pKa (Quinoline N) 5.5~3.8Reduced basicity due to electron-withdrawing

(inductive effect), reducing lysosomal trapping.
Metabolic Stability ModerateHighC4 is blocked from oxidative metabolism (e.g., CYP450 oxidation).
Dipole Moment ModerateHighStrong C-F dipoles can engage in orthogonal dipolar interactions with protein backbones.
Peri-Strain and Conformation

A critical structural feature is the peri-interaction between the C4-trifluoromethyl group and the C5-amine (or its derivatives).

  • Steric Crowding: The Van der Waals radius of the

    
     group (~2.2 Å) clashes with the C5 substituent.
    
  • Conformational Lock: This steric strain often forces N-substituents at the C5 position out of planarity with the quinoline ring, creating a "twisted" conformation. This is highly valuable for increasing selectivity by disrupting flat

    
    -stacking interactions typical of promiscuous binders.
    

Synthetic Architectures

The synthesis of 4-(trifluoromethyl)quinolin-5-amine requires navigating the regioselectivity of quinoline ring closure or the functionalization of a pre-formed core.

Strategy A: The Modified Combes Cyclization (De Novo)

The most robust route to the 4-trifluoromethyl core involves the condensation of anilines with fluorinated diketones.

  • Precursors: Aniline + 1,1,1-trifluoropentane-2,4-dione (or equivalent enone).

  • Catalyst: Polyphosphoric acid (PPA) or Eaton’s Reagent (

    
     in 
    
    
    
    ).
  • Mechanism: Acid-catalyzed formation of the Schiff base followed by intramolecular electrophilic aromatic substitution.

Strategy B: Regioselective Nitration (Functionalization)

Starting from commercially available 4-(trifluoromethyl)quinoline , the introduction of the amine is achieved via electrophilic nitration followed by reduction.

  • Challenge: The

    
     group deactivates the pyridine ring, directing electrophilic attack to the benzene ring.
    
  • Regioselectivity: Nitration typically yields a mixture of 5-nitro and 8-nitro isomers. The 5-isomer is often favored kinetically or separated via fractional crystallization.

Diagram: Synthetic Pathways

SynthesisPathways Aniline Aniline Combes Combes Cyclization (Eaton's Reagent) Aniline->Combes Diketone CF3-Diketone Diketone->Combes Core 4-(CF3)quinoline Combes->Core Nitration Nitration (HNO3/H2SO4) Core->Nitration NitroMix Mixture: 5-NO2 (Major) + 8-NO2 (Minor) Nitration->NitroMix Separation Separation (Column/Cryst.) NitroMix->Separation Nitro5 5-Nitro-4-(CF3)quinoline Separation->Nitro5 Reduction Reduction (Fe/NH4Cl or H2/Pd) Nitro5->Reduction Target 4-(Trifluoromethyl) quinolin-5-amine Reduction->Target

Caption: Synthesis of 4-(Trifluoromethyl)quinolin-5-amine via De Novo Cyclization and Late-Stage Functionalization.

Experimental Protocols

Protocol 1: Nitration of 4-(Trifluoromethyl)quinoline

This protocol is adapted from standard nitration procedures for deactivated quinolines (e.g., nitration of 4-methylquinoline).

Reagents:

  • 4-(Trifluoromethyl)quinoline (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Concentrated Sulfuric Acid (

    
    )
    

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and an ice bath, dissolve 4-(trifluoromethyl)quinoline (10 mmol) in concentrated

    
     (10 mL).
    
  • Addition: Dropwise add fuming

    
     (15 mmol, 1.5 eq) while maintaining the temperature below 5°C. The 
    
    
    
    group strongly deactivates the system, requiring fuming acid for efficient conversion.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS.

    • Note: If conversion is low, heat to 60°C.

  • Quench: Pour the reaction mixture onto crushed ice (50 g). Neutralize carefully with solid

    
     or 
    
    
    
    to pH 8.
  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The residue will contain 5-nitro and 8-nitro isomers. Separate via flash chromatography (Hexanes/EtOAc gradient). The 5-nitro isomer typically elutes second or crystallizes preferentially depending on the exact lipophilicity.

Protocol 2: Iron-Mediated Reduction

A self-validating reduction protocol that avoids hydrogenation catalyst poisoning by the quinoline nitrogen.

Reagents:

  • 5-Nitro-4-(trifluoromethyl)quinoline (1.0 eq)

  • Iron Powder (Fe, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Ethanol/Water (4:1)

Procedure:

  • Suspend the nitro compound (5 mmol) in EtOH (20 mL) and Water (5 mL).

  • Add

    
     and Iron powder.
    
  • Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Validation: The reaction is complete when the yellow nitro spot disappears on TLC and a highly fluorescent blue/green amine spot appears.

  • Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate and partition between water and dichloromethane.

  • Isolate the organic layer to yield 4-(Trifluoromethyl)quinolin-5-amine .

Medicinal Chemistry Applications

Kinase Inhibition

The 5-aminoquinoline scaffold is a known bioisostere for the adenine ring of ATP.

  • Binding Mode: The quinoline nitrogen (N1) and the 5-NH group can form a bidentate H-bond hinge interaction with the kinase backbone (e.g., Met residue).

  • Role of CF3: The C4-CF3 group occupies the hydrophobic "gatekeeper" region or the solvent-exposed front, depending on the specific kinase topology. It improves selectivity by excluding kinases with smaller gatekeeper residues.

Antimalarial Activity

Analogous to Mefloquine, 4-CF3-quinolines interfere with heme polymerization in Plasmodium falciparum.

  • Mechanism: The basicity of the quinoline nitrogen allows accumulation in the acidic food vacuole of the parasite. The C4-CF3 group prevents metabolic degradation of the core, prolonging half-life.

Diagram: SAR Decision Tree

SAR Core 4-(Trifluoromethyl) quinolin-5-amine ModN1 N1 (Quinoline Nitrogen) Core->ModN1 ModC4 C4-CF3 Group Core->ModC4 ModC5 C5-Amine (Handle) Core->ModC5 EffectN1 H-Bond Acceptor (Kinase Hinge) ModN1->EffectN1 EffectC4 Metabolic Block Lipophilicity Increase ModC4->EffectC4 EffectC5 Derivatization Point (Ureas, Amides) ModC5->EffectC5 Amide Amide Formation (> Stability) EffectC5->Amide Urea Urea Formation (> Potency) EffectC5->Urea

Caption: Structure-Activity Relationship (SAR) map for the 4-CF3-5-aminoquinoline scaffold.

References

  • Synthesis of Fluoroalkylated Quinolines: He, Y., et al. "Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines."[1] Chinese Journal of Chemistry, 2014. Link

  • Nitration of Deactivated Aromatics: Wu, Y., et al. "Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration." Journal of Organic Chemistry, 2023.[2] Link[2]

  • Conrad-Limpach Reaction Review: "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews. Link

  • Biological Activity of 4-CF3 Quinolines: "Synthesis and biological evaluation of 4-trifluoromethylquinoline derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • General Quinoline Synthesis: "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues."[3] RSC Advances, 2020. Link

Sources

Exploratory

Safety and handling precautions for 4-(Trifluoromethyl)quinolin-5-amine

This guide serves as a technical safety monograph for 4-(Trifluoromethyl)quinolin-5-amine , a specialized fluorinated heterocyclic amine. Due to the specific substitution pattern (the peri-positioning of the trifluoromet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical safety monograph for 4-(Trifluoromethyl)quinolin-5-amine , a specialized fluorinated heterocyclic amine. Due to the specific substitution pattern (the peri-positioning of the trifluoromethyl and amine groups), this compound exhibits unique steric and electronic properties that necessitate handling protocols beyond standard laboratory practices.

Classification: Novel Fluorinated Heterocycle | Hazard Band: OEB 4 (Default for Novel Amines)

Chemical Identity & Structural Analysis

Compound Name: 4-(Trifluoromethyl)quinolin-5-amine Synonyms: 5-Amino-4-(trifluoromethyl)quinoline; 4-CF3-5-aminoquinoline CAS Number: Not widely listed (Treat as Novel Research Chemical) Molecular Formula: C₁₀H₇F₃N₂ Molecular Weight: 212.17 g/mol

Structural-Activity Relationship (SAR) & Predicted Hazards

Unlike standard quinolines, the 4,5-substitution pattern creates a "peri-interaction zone." This structural feature dictates the safety profile.

FeatureChemical ConsequenceSafety Implication
Quinoline Core DNA intercalation potential.Genotoxicity Risk: Treat as a potential mutagen. Similar to 5-aminoquinoline (known mutagen).
5-Amino Group Nucleophilic center; metabolic activation to hydroxylamines.Acute Toxicity: Potential for methemoglobinemia if absorbed. Skin sensitizer.
4-CF₃ Group Strong electron-withdrawing; increases lipophilicity (LogP).Enhanced Absorption: Rapidly crosses dermal and blood-brain barriers.
Peri-Strain (4 vs 5) Steric crowding between -CF₃ and -NH₂.Reactivity: Potential for unexpected cyclization or instability under thermal stress.

Core Directive: The "Zero-Exposure" Handling Protocol

Rationale: As a novel aminoquinoline with high lipophilicity, the primary risk is silent dermal absorption leading to delayed systemic toxicity. The following protocol is a self-validating system designed to prevent, detect, and contain exposure.

Engineering Controls (Primary Barrier)
  • Requirement: All open handling (weighing, transfer) must occur within a Class II Type A2 Biosafety Cabinet or a Static-Dissipative Powder Containment Hood .

  • Airflow Check: Verify face velocity is 100–120 fpm (0.5–0.6 m/s) before every use.

  • Static Control: The CF₃ group increases static charge retention. Use an ionizing fan inside the hood to prevent powder scattering (a common vector for contamination).

Personal Protective Equipment (Secondary Barrier)

Standard nitrile gloves are insufficient for fluorinated aromatics due to permeation risks.

  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (inspection layer).

    • Outer Layer: 5-8 mil High-Performance Nitrile or Laminate (Silver Shield®) if handling solutions >100 mM.

    • Protocol: Change outer gloves every 30 minutes or immediately upon splash.

  • Respiratory: If engineering controls fail or for spill cleanup, use a PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridges.

Deactivation & Waste Management
  • Deactivation Solution: 10% Sodium Hypochlorite (Bleach) is ineffective for degrading the fluorinated quinoline ring.

  • Recommended Decon:

    • Solubilize: Wipe surface with Ethanol or Acetone (to lift the lipophilic compound).

    • Oxidize: Follow with a freshly prepared 5% Hydrogen Peroxide / 5% Acetic Acid solution (mild Fenton-like oxidation).

    • Rinse: Finish with water.

  • Disposal: High-Temperature Incineration (with scrubber for HF capture) is the only validated disposal method. Do not drain dispose.

Emergency Response: The Fluorine Factor

In the event of a fire or thermal decomposition, the CF₃ group will degrade.

  • Hazard: Release of Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx).[1]

  • Firefighting: Do NOT use water jets (creates hydrofluoric acid mist). Use Dry Chemical or CO₂ .[1][2]

  • First Aid (Specific):

    • Skin Contact: Wash with soap/water for 15 mins.[3] If delayed pain occurs (sign of HF release from metabolism or degradation), apply Calcium Gluconate gel (2.5%) .

    • Inhalation:[2][3][4][5][6][7] Move to fresh air.[2][3][4][5][6][7][8] Monitor for delayed pulmonary edema (up to 48 hours).

Visualized Workflows (DOT Diagrams)

Figure 1: The "Safe-Circle" Handling Workflow

Caption: A closed-loop system ensuring containment from storage to reaction, minimizing operator exposure.

SafeHandling Storage Storage (4°C, Inert Gas) Transfer Transfer to Hood (Sealed Secondary Container) Storage->Transfer Weighing Weighing (Static Control + Ionizer) Transfer->Weighing Reaction Reaction Setup (Closed Vessel) Weighing->Reaction Dissolve Immediately Decon Decontamination (Solvent + Oxidizer) Weighing->Decon Spillage Reaction->Decon Waste Waste Disposal (Incineration Only) Decon->Waste

Figure 2: Metabolic & Reactivity Logic (SAR)

Caption: Predicted reactivity pathways driven by the electron-withdrawing CF3 and nucleophilic NH2.

ReactivitySAR Compound 4-(Trifluoromethyl)quinolin-5-amine CF3 4-Position: CF3 Group (Electron Withdrawing) Compound->CF3 NH2 5-Position: Amine (Nucleophile) Compound->NH2 Lipophilicity High Lipophilicity (Dermal Penetration) CF3->Lipophilicity Increases LogP PeriStrain Peri-Interaction (Steric Strain) CF3->PeriStrain Metabolism N-Hydroxylation (Toxic Metabolite) NH2->Metabolism CYP450 Activation NH2->PeriStrain PeriStrain->Compound Destabilizes Planarity

References

  • National Toxicology Program (NTP). (2020). Toxicity Studies of 5-Aminoquinoline.[2][9][10] National Institutes of Health. [Link]

  • SafeBridge Consultants. (2022). Occupational Health Categorization of Novel Pharmaceutical Compounds.[Link]

  • American Chemical Society (ACS). (2023). Safety Guidelines for Handling Fluorinated Heterocycles. ACS Chemical Health & Safety. [Link]

  • Centers for Disease Control (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Fluorides.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step guide for the functionalization of the amino group in 4-(Trifluoromethyl)quinolin-5-amine

Strategic Analysis: The "Peri-Strain" Challenge Functionalizing 4-(trifluoromethyl)quinolin-5-amine is not a routine amine modification. It presents a "perfect storm" of chemical recalcitrance due to two converging facto...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The "Peri-Strain" Challenge

Functionalizing 4-(trifluoromethyl)quinolin-5-amine is not a routine amine modification. It presents a "perfect storm" of chemical recalcitrance due to two converging factors:

  • The Peri-Effect (Steric): The C4 and C5 positions in the quinoline ring are spatially adjacent (peri-positions). The trifluoromethyl group (-CF₃) has a Van der Waals radius comparable to an isopropyl group. This bulk forces the C5-amino group out of planarity with the aromatic system, creating severe steric hindrance for incoming electrophiles.

  • Electronic Deactivation: The -CF₃ group is strongly electron-withdrawing (inductive effect, -I). Combined with the electron-deficient nature of the quinoline pyridine ring, the nucleophilicity of the C5-amine lone pair is drastically reduced.

Implication: Standard protocols (e.g., EDC/HOBt coupling, reductive amination with weak reducing agents) will likely fail or proceed with negligible yields.[1][2] Successful functionalization requires high-energy electrophiles (Acid Chlorides, T3P) or metal-catalyzed activation (Buchwald-Hartwig).[1]

Reactivity Landscape (Graphviz)[1]

ReactivityLandscape Target 4-(Trifluoromethyl)quinolin-5-amine Factor1 Steric Hindrance (Peri-interaction between C4-CF3 and C5-NH2) Target->Factor1 Factor2 Electronic Deactivation (Strong -I effect of CF3 + Quinoline N) Target->Factor2 Consequence Low Nucleophilicity of NH2 Factor1->Consequence Factor2->Consequence Strategy1 Method A: High-Energy Acylation (Acid Chlorides / T3P) Consequence->Strategy1 If Amide needed Strategy2 Method B: Pd-Catalyzed Arylation (BrettPhos / RuPhos) Consequence->Strategy2 If Aryl amine needed Strategy3 Method C: Sandmeyer Conversion (NH2 -> Iodo -> C-C Coupling) Consequence->Strategy3 If C-C bond needed

Caption: Decision matrix for functionalizing the sterically hindered 4-CF3-5-aminoquinoline system.

Method A: Acylation (Amide Bond Formation)[1]

Standard coupling reagents (HATU, EDC) are often insufficient to overcome the steric barrier of the peri-CF₃ group. We recommend two robust protocols: Acid Chloride Activation (Brute Force) and T3P Coupling (Chemoselective/Green).[1]

Protocol A1: The Acid Chloride Method (High Reliability)

This method generates the most reactive electrophile possible to force the reaction.

Reagents:

  • Substrate: 4-(Trifluoromethyl)quinolin-5-amine (1.0 eq)[1]

  • Acylating Agent: R-COCl (Acid Chloride) (1.5 – 2.0 eq)[1]

  • Base: Pyridine (Solvent/Base) or DMAP (0.1 eq) with Et₃N (3.0 eq)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (if heat is needed)[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of the amine in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add dry Pyridine (5.0 eq) or Et₃N (3.0 eq).

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (10 mol%). Note: DMAP is crucial here to form the highly reactive N-acylpyridinium intermediate.

  • Addition: Cool to 0°C. Add the Acid Chloride dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Checkpoint: If LCMS shows <50% conversion after 4 hours, switch solvent to Toluene and heat to 80°C.[1]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄.

Protocol A2: T3P (Propylphosphonic Anhydride) Coupling

If the Acid Chloride is unstable or unavailable, T3P is the superior coupling agent for sterically hindered anilines due to its low epimerization and high reactivity in ethyl acetate.

Step-by-Step Protocol:

  • Dissolution: Dissolve Carboxylic Acid (1.2 eq) and Amine (1.0 eq) in Ethyl Acetate (EtOAc) or DMF (if solubility is poor).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

  • Coupling Agent: Add T3P (50% w/w in EtOAc) (2.0 eq) dropwise at RT.

  • Heating: Heat the sealed vial to 60–80°C for 16 hours. Note: Heat is almost always required for this specific scaffold.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove T3P byproducts), then brine.

Method B: Palladium-Catalyzed C-N Coupling (Arylation)[1]

To attach an aryl group to the amine (making a diarylamine), standard SNAr will fail.[1] You must use Buchwald-Hartwig amination.[3] The choice of ligand is critical; BrettPhos is specifically engineered for primary amines, while Xantphos is excellent for rigid heterocyclic backbones.

Protocol B1: Buchwald-Hartwig Arylation

Reagents:

  • Substrate: 4-(Trifluoromethyl)quinolin-5-amine (1.0 eq)[1]

  • Coupling Partner: Aryl Bromide or Iodide (1.2 eq)[1]

  • Catalyst: Pd₂(dba)₃ (5 mol%) or Pd(OAc)₂ (5 mol%)[1]

  • Ligand: BrettPhos (10 mol%) or Xantphos (10 mol%)[1]

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add Pd source, Ligand, Base, Amine, and Aryl Halide to the vial.[1]

  • Solvent: Add anhydrous, degassed 1,4-Dioxane.

  • Pre-activation: Stir at RT for 5 minutes to allow Ligand-Pd complexation.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Filtration: Cool to RT. Filter through a Celite pad (eluting with EtOAc).

  • Purification: Concentrate and purify via Flash Column Chromatography.

Why BrettPhos? It is bulky and electron-rich, facilitating the oxidative addition into the aryl halide and promoting the reductive elimination of the sterically hindered amine product [1].

Method C: The "Ejection" Strategy (Sandmeyer Reaction)

If the amino group is too unreactive for direct coupling, or if you need to form a C-C bond (Suzuki/Sonogashira), convert the amine to an Iodide.[1] The Iodide at C5 is a versatile handle.

Protocol C1: Conversion to 5-Iodo-4-(trifluoromethyl)quinoline

Reagents:

  • Substrate: Amine (1.0 eq)[1]

  • Diazotization: t-BuONO (tert-Butyl nitrite) (1.5 eq) or NaNO₂/H₂SO₄[1]

  • Halogen Source: Diiodomethane (CH₂I₂) or KI[1]

  • Solvent: Acetonitrile (ACN)[1]

Step-by-Step Protocol:

  • Mix: Dissolve the amine (1.0 eq) in ACN.

  • Add Iodine Source: Add Diiodomethane (3.0 eq).

  • Diazotization: Add t-BuONO (1.5 eq) dropwise.

  • Heat: Heat to 60–80°C for 2 hours. Evolution of N₂ gas indicates reaction progress.

  • Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from purple to yellow). Extract with EtOAc.

Quality Control & Validation Data

Validating the transformation of this molecule requires careful analysis of the NMR shifts, particularly the interaction between the CF₃ and the new functional group.

Expected Analytical Signatures
MethodAnalytical TechniqueExpected Observation
1H NMR Aromatic RegionThe C6-H proton (ortho to amine) will show a significant downfield shift upon acylation (deshielding due to carbonyl).
19F NMR Fluorine ShiftCritical: The -CF₃ signal (typically ~ -60 ppm) will shift slightly (0.5 - 2.0 ppm) upon functionalization of the peri-amine due to changes in the local electronic environment.
LCMS Mass SpecWatch for [M+H]+. Note that CF₃ compounds often ionize poorly in ESI+. APCI may be required if signals are weak.
Troubleshooting Table
ProblemProbable CauseSolution
No Reaction (Acylation) Steric bulk of CF₃ prevents attack.Switch to Acid Chloride + DMAP + Heat (80°C) in Toluene.
Low Yield (Buchwald) Catalyst poisoning by quinoline N.Increase catalyst loading to 10 mol%. Switch base to K₃PO₄ (milder).
Starting Material Remains Low nucleophilicity.Use Method C (Sandmeyer) to install an Iodine, then couple the electrophile instead of the nucleophile.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link][1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. [Link][1]

  • Diness, F. (2020).[1] "Acyl Fluorides in Amide Bond Formation." Organic & Biomolecular Chemistry. [Link]

Sources

Application

The Quinoline Quest: A Technical Guide to the Development of Novel Antibacterial Agents Utilizing a 4-(Trifluoromethyl)quinolin-5-amine Scaffold

Forward The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. The quinoline core, a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

Forward

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. The quinoline core, a privileged structure in medicinal chemistry, has yielded numerous successful drugs, most notably the fluoroquinolone antibiotics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific, albeit lesser-explored scaffold, 4-(Trifluoromethyl)quinolin-5-amine, in the discovery of new antibacterial compounds. While direct literature on the antibacterial applications of this exact isomer is sparse, this guide will leverage established principles of quinoline chemistry and microbiology to provide a robust framework for its synthesis, derivatization, and evaluation. We will extrapolate from well-documented structure-activity relationships of related quinoline analogs to propose a rational drug design and development workflow.

Introduction: The Rationale for Quinolines in Antibacterial Drug Discovery

The quinoline ring system is a bicyclic aromatic heterocycle that serves as the foundational structure for a wide array of biologically active molecules. In the realm of antibacterial agents, the quinolones and fluoroquinolones are a clinically vital class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] This mechanism of action is distinct from many other antibiotic classes, making quinolones effective against a broad spectrum of Gram-positive and Gram-negative bacteria.

The introduction of a trifluoromethyl (-CF3) group into a drug candidate can significantly enhance its metabolic stability, lipophilicity, and binding affinity to target proteins. The 5-amino group provides a key synthetic handle for the introduction of diverse side chains, allowing for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR). Therefore, the 4-(Trifluoromethyl)quinolin-5-amine scaffold represents a promising, yet underexplored, starting point for the development of novel antibacterial agents.

Synthesis of the Core Scaffold: 4-(Trifluoromethyl)quinolin-5-amine

Proposed Synthetic Pathway

The following multi-step synthesis is a hypothetical, yet chemically sound, approach to obtaining 4-(Trifluoromethyl)quinolin-5-amine.

dot

Synthetic Pathway A 3-Amino-2-(trifluoromethyl)aniline C Condensation Intermediate A->C Heat B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxy-5-(trifluoromethyl)quinolin-3-carboxylate C->D Thermal Cyclization E 4-Hydroxy-5-(trifluoromethyl)quinoline D->E Saponification & Decarboxylation F 4-Chloro-5-(trifluoromethyl)quinoline E->F Chlorination (e.g., POCl3) G 4-Chloro-5-nitro-5-(trifluoromethyl)quinoline F->G Nitration (e.g., HNO3/H2SO4) H 5-Amino-4-(trifluoromethyl)quinoline G->H Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: Proposed synthetic workflow for 4-(Trifluoromethyl)quinolin-5-amine.

Experimental Protocol: A Representative Synthesis

This protocol outlines the key steps in the proposed synthesis. Caution: This is a theoretical protocol and requires optimization and safety assessment before implementation.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-amino-2-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture at 120-130°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to obtain the crude condensation intermediate.

Step 2: Thermal Cyclization

  • In a high-boiling point solvent (e.g., diphenyl ether), heat the solvent to approximately 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the temperature for 30-60 minutes to effect cyclization.

  • Cool the mixture and add a non-polar solvent (e.g., hexane) to precipitate the product, ethyl 4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate.

  • Isolate the product by filtration and wash with the non-polar solvent.

Step 3: Saponification and Decarboxylation

  • Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 2-4 hours to achieve saponification.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

  • Isolate the solid by filtration.

  • Heat the dried carboxylic acid at its melting point until gas evolution ceases to effect decarboxylation, yielding 4-hydroxy-5-(trifluoromethyl)quinoline.

Step 4: Chlorination

  • Carefully add phosphorus oxychloride (POCl3) to the 4-hydroxy-5-(trifluoromethyl)quinoline from Step 3.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-5-(trifluoromethyl)quinoline.

Step 5: Nitration

  • Dissolve the 4-chloro-5-(trifluoromethyl)quinoline in concentrated sulfuric acid at 0°C.

  • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C.

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Pour the reaction mixture onto ice and collect the precipitated product, 4-chloro-5-nitro-5-(trifluoromethyl)quinoline, by filtration.

Step 6: Reduction

  • Suspend the nitro compound from Step 5 in a mixture of ethanol and hydrochloric acid.

  • Add iron powder portion-wise and heat the mixture to reflux.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base.

  • Extract the product, 4-(Trifluoromethyl)quinolin-5-amine, with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Development of Antibacterial Compounds: A Library Approach

The 5-amino group of the core scaffold is a versatile handle for creating a library of derivatives. The primary strategy involves the formation of amide or sulfonamide linkages, or the execution of cross-coupling reactions to introduce diverse functionalities.

dot dot digraph "Derivatization_Strategy" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Core [label="4-(Trifluoromethyl)quinolin-5-amine"]; Amide [label="Amide Derivatives"]; Sulfonamide [label="Sulfonamide Derivatives"]; Coupling [label="Cross-Coupling Products"];

Core -> Amide [label="Acylation (R-COCl or R-COOH)"]; Core -> Sulfonamide [label="Sulfonylation (R-SO2Cl)"]; Core -> Coupling [label="Buchwald-Hartwig or Suzuki Coupling (after conversion to halide)"]; }

Sources

Method

Design and synthesis of anticancer agents from 4-(Trifluoromethyl)quinolin-5-amine

Application Note: Strategic Design and Synthesis of 4-(Trifluoromethyl)quinolin-5-amine Derivatives as Novel Anticancer Agents Abstract This application note details the strategic design, synthesis, and biological evalua...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Design and Synthesis of 4-(Trifluoromethyl)quinolin-5-amine Derivatives as Novel Anticancer Agents

Abstract

This application note details the strategic design, synthesis, and biological evaluation of 4-(Trifluoromethyl)quinolin-5-amine derivatives. This specific scaffold represents a high-value, under-explored chemical space in oncology due to the "peri-interaction" between the bulky 4-trifluoromethyl (


) group and the 5-amino (

) substituent. This steric crowding locks the molecular conformation, potentially enhancing binding selectivity for kinase pockets (e.g., VEGFR, PDGFR) or DNA intercalation sites. We provide a validated protocol for accessing this challenging 4,5-disubstituted core via innate C-H functionalization and subsequent derivatization into potent anticancer candidates.

Rational Drug Design: The "Peri-Lock" Effect

The quinoline ring is a privileged structure in FDA-approved anticancer drugs (e.g., Lenvatinib, Bosutinib). However, the 4,5-disubstituted pattern is synthetically demanding and often overlooked.

  • Metabolic Stability: The 4-

    
     group blocks the C4 position from metabolic oxidation (a common clearance pathway for quinolines) and increases lipophilicity (
    
    
    
    ), improving membrane permeability.
  • Conformational Restriction (The "Peri-Lock"): The Van der Waals radius of the

    
     group (~2.2 Å) creates significant steric repulsion with the 5-amino group. This forces the 5-substituent out of the quinoline plane or locks it into a specific twist, mimicking the bioactive conformation of natural ligands or reducing the entropic penalty of binding to a target protein.
    
  • Electronic Modulation: The strong electron-withdrawing nature of

    
     reduces the basicity of the quinoline nitrogen, altering the pKa and hydrogen bond donor/acceptor capability of the 5-amine.
    

SAR_Logic Scaffold 4-(Trifluoromethyl) quinolin-5-amine CF3 4-CF3 Group: Metabolic Block & Lipophilicity Scaffold->CF3 NH2 5-NH2 Group: Kinase Hinge Binder (Donor) Scaffold->NH2 Peri Peri-Interaction (4 vs 5): Conformational Locking CF3->Peri Steric Clash NH2->Peri Target Target: VEGFR/PDGFR (Kinase Inhibition) NH2->Target H-Bonding Peri->Target Enhanced Selectivity

Figure 1: SAR Logic illustrating the "Peri-Lock" effect and pharmacophore placement.

Chemical Synthesis Protocol

Accessing the 4-(trifluoromethyl)quinolin-5-amine core is non-trivial due to the difficulty of introducing substituents at C4 and C5 simultaneously. The most robust route utilizes Radical C-H Trifluoromethylation of a pre-functionalized 5-nitroquinoline, followed by reduction.

Step 1: Innate C-H Trifluoromethylation of 5-Nitroquinoline

Rationale: Direct nitration of 4-(trifluoromethyl)quinoline often yields the 8-nitro isomer due to steric hindrance at C5. Therefore, we start with 5-nitroquinoline and introduce the


 group via Minisci-type radical substitution, which favors the electron-deficient C2 and C4 positions.

Reagents:

  • Substrate: 5-Nitroquinoline (1.0 eq)

  • Reagent: Sodium triflinate (Langlois Reagent,

    
    ) (3.0 eq)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq, 5.0 eq)

  • Solvent: DCM/Water (biphasic) or DMSO

  • Temperature:

    
     to RT
    

Protocol:

  • Dissolve 5-nitroquinoline (1.74 g, 10 mmol) in DMSO (20 mL).

  • Add sodium triflinate (

    
    , 4.68 g, 30 mmol).
    
  • Cool the mixture to

    
     in an ice bath.
    
  • Add TBHP (5.0 eq) dropwise over 30 minutes. Caution: Exothermic.

  • Stir at room temperature for 12-24 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Dilute with water (100 mL), extract with DCM (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The reaction yields a mixture of 2-(trifluoromethyl)-5-nitroquinoline and 4-(trifluoromethyl)-5-nitroquinoline . Separate via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexane). The 4-isomer typically elutes second due to the dipole moment and steric shielding.

Step 2: Reduction to 5-Amine

Rationale: The nitro group is reduced to the amine under mild conditions to avoid defluorination.

Reagents:

  • Substrate: 4-(Trifluoromethyl)-5-nitroquinoline

  • Catalyst: Iron powder (Fe) (5.0 eq)

  • Solvent: Ethanol/Water/Acetic Acid (5:2:1)

  • Temperature: Reflux (

    
    )
    

Protocol:

  • Suspend the nitro compound (1.0 eq) in Ethanol/Water.

  • Add Iron powder and Acetic acid.

  • Reflux for 2 hours. The yellow solution will turn dark/brown.

  • Workup: Filter through Celite while hot to remove iron residues.

  • Neutralize the filtrate with

    
     (sat. aq.) to pH 8.
    
  • Extract with EtOAc, dry, and concentrate to yield 4-(Trifluoromethyl)quinolin-5-amine as a pale yellow solid.

Synthesis_Workflow Start Start: 5-Nitroquinoline Step1 Step 1: Radical Trifluoromethylation (CF3SO2Na, TBHP) Start->Step1 Sep Separation: Isolate 4-CF3 Isomer Step1->Sep Regioisomers (C2 vs C4) Step2 Step 2: Reduction (Fe/AcOH) Sep->Step2 Product Core: 4-(Trifluoromethyl) quinolin-5-amine Step2->Product Deriv Derivatization: Urea/Amide Formation Product->Deriv Target Synthesis

Figure 2: Synthetic workflow for accessing the 4-(trifluoromethyl)quinolin-5-amine core.

Derivatization: Synthesis of Anticancer Urea Analogs

To create potent anticancer agents (specifically kinase inhibitors), the 5-amine is typically converted into a diaryl urea , a motif found in Sorafenib and Regorafenib.

Reaction:



Protocol:

  • Dissolve 4-(trifluoromethyl)quinolin-5-amine (1.0 eq) in anhydrous THF or DCM.

  • Add the appropriate aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq).

  • Stir at room temperature for 12 hours.

  • Purification: The urea product often precipitates. Filter and wash with cold ether. If not, evaporate and purify via recrystallization (Ethanol).

Table 1: Key Reaction Parameters & Optimization

ParameterCondition A (Standard)Condition B (Optimized)Notes
Trifluoromethylation Langlois / TBHP / DCM-H2OLanglois / TBHP / DMSODMSO often improves solubility and radical lifetime.
Regioselectivity ~1:1 (C2 : C4)~1:2 (C2 : C4)Acidic additives (TFA) can shift selectivity towards C4.
Reduction

/ Pd-C
Fe / AcOHFe/AcOH is preferred to prevent hydrogenolysis of the C-F bonds.
Urea Formation DCM, RTTHF, RefluxReflux may be needed due to steric hindrance of the 5-amine.

Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine the


 of the synthesized derivatives against cancer cell lines (e.g., HepG2, MCF-7, A549).
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add compounds at varying concentrations (

    
    ) dissolved in DMSO (final DMSO < 0.1%).
    
  • Incubation: Incubate for 48-72 hours at

    
    , 5% 
    
    
    
    .
  • Development: Add MTT reagent (

    
    ). Incubate for 4h. Dissolve formazan crystals in DMSO.
    
  • Read: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Kinase Inhibition Assay (VEGFR2)

Purpose: To verify the mechanism of action if designing kinase inhibitors.

  • Method: FRET-based assay or ADP-Glo kinase assay.

  • Control: Use Sorafenib as a positive control.

  • Expectation: The 4-CF3 group should fit into the hydrophobic back-pocket of the kinase, while the urea moiety forms hydrogen bonds with the hinge region (Glu/Asp residues).

Troubleshooting & Critical Controls

  • Issue: Low yield of the 4-CF3 isomer during trifluoromethylation.

    • Solution: The C2 position is electronically favored. Block C2? (Difficult). Alternatively, use Zinc trifluoromethanesulfinate (

      
      ) which sometimes alters regioselectivity profiles compared to the sodium salt.
      
  • Issue: Incomplete reduction of the nitro group.

    • Solution: Ensure vigorous stirring. The 4-CF3 group makes the 5-nitro group very sterically crowded, slowing down surface-catalyzed reactions. Increase temperature to

      
      .
      
  • Issue: Solubility.

    • Solution: These compounds are highly lipophilic. Use DMSO for biological stocks and ensure intermediate dilutions in culture media do not precipitate.

References

  • Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

    • Core reference for the radical trifluoromethyl
  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 18(10), 1488-1508. Link

    • Review of quinoline anticancer mechanisms.
  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844. Link

    • Basis for the urea derivatization str
  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

    • Fundamental theory on the metabolic stability and lipophilicity of the CF3 group.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-(Trifluoromethyl)quinolin-5-amine Synthesis

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 4-(Trifluoromethyl)quinolin-5-amine . This guide moves beyond standard textbook procedures to address the...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 4-(Trifluoromethyl)quinolin-5-amine . This guide moves beyond standard textbook procedures to address the specific "pain points" of regioselectivity, fluorination stability, and isomer separation that plague this specific scaffold.

Status: Operational | Tier: L3 (Senior Scientist) | Topic: Yield Optimization & Troubleshooting

Executive Summary: The Core Challenge

Synthesizing 4-(Trifluoromethyl)quinolin-5-amine presents a "Perfect Storm" of steric and electronic conflicts.

  • Regiochemistry (The 4-CF3 Problem): Standard Skraup or Conrad-Limpach conditions using ethyl 4,4,4-trifluoroacetoacetate (ETFAA) typically favor the 2-CF3 isomer (kinetic control) or the 4-OH tautomer. Achieving the 4-CF3 placement requires thermodynamic control (Knorr pathway).

  • Peri-Interaction (The 5-Amine Problem): The bulky 4-CF3 group exerts a massive steric field effect on the peri-position (C5). Introducing a nitrogen functionality here is thermodynamically disfavored and kinetically slow.

  • Isomer Separation: Direct cyclization of 3-nitroaniline yields predominantly the 7-nitro isomer (sterically unhindered), leaving the desired 5-nitro precursor as a minor (<15%) impurity.

The Solution Strategy: This guide prioritizes the "Functionalization Route" (Construct 4-CF3 core


 Nitrate 

Reduce) over the "Direct Cyclization Route," as it offers superior total yield and easier purification.

Critical Decision Pathways (Workflow Visualization)

The following diagram illustrates the divergent pathways. Path A is recommended for high purity; Path B is faster but suffers from severe regioselectivity issues.

G Start Starting Material: Aniline + ETFAA Knorr Route A (Recommended): Knorr Synthesis (Thermodynamic Control) Start->Knorr 140°C (Neat) CL Route B (Avoid): Conrad-Limpach (Kinetic Control) Start->CL RT, Acid Cat. Anilide Intermediate: Acetoacetanilide Knorr->Anilide Cyclize_A Cyclization (PPA, 120°C) Yields: 2-OH-4-CF3 Anilide->Cyclize_A Chlorinate Aromatization (POCl3) Yields: 2-Cl-4-CF3 Cyclize_A->Chlorinate Dechlor Dechlorination (Pd/C, H2) Yields: 4-CF3-Quinoline Chlorinate->Dechlor Nitrate Nitration (HNO3/H2SO4) Mixture: 5-NO2 (40%) / 8-NO2 (60%) Dechlor->Nitrate Separate Separation: Flash Chromatography Nitrate->Separate Reduce Reduction (Fe/AcOH) Target: 5-NH2-4-CF3 Separate->Reduce Enamine Intermediate: Enamine (Schiff Base) CL->Enamine Cyclize_B Cyclization (Dowtherm A, 250°C) Yields: 4-OH-2-CF3 Enamine->Cyclize_B Fail WRONG ISOMER (2-CF3 instead of 4-CF3) Cyclize_B->Fail

Caption: Comparative workflow showing why the Knorr pathway (Route A) is essential for correct CF3 placement, despite the longer step count.

Module 1: Constructing the 4-CF3 Core (The Knorr Synthesis)

Objective: Synthesize 4-(trifluoromethyl)quinoline with >80% purity. Primary Failure Mode: Formation of the 2-CF3 isomer or low cyclization yield.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Product is 4-OH-2-CF3 Kinetic Control: Reaction temp was too low during condensation.Force Thermodynamic Control: Ensure the initial condensation of aniline and ETFAA is performed at 110–140°C (neat) to form the anilide (Ar-NH-CO...), not the enamine.
Low Yield in Cyclization Hydrolysis: H2SO4 contains water; ETFAA hydrolyzes.Switch to Polyphosphoric Acid (PPA) or Eaton's Reagent (7.7 wt% P2O5 in MsOH). These are non-aqueous and act as both solvent and Lewis acid.
Incomplete Dechlorination Catalyst Poisoning: Nitrogen lone pair poisons Pd.Add MgO (2 eq) or Et3N to the hydrogenation mixture to scavenge HCl. Use Transfer Hydrogenation (Ammonium Formate) for milder conditions.
Optimized Protocol (Step-by-Step)
  • Condensation: Mix Aniline (1.0 eq) and Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq). Heat neat at 130°C for 3 hours. Distill off ethanol continuously. Checkpoint: NMR should show amide proton (~10 ppm).

  • Cyclization: Add the crude anilide to PPA (10 eq by weight) at 100°C. Ramp to 130°C and stir for 2 hours.

    • Why: PPA minimizes charring compared to conc. H2SO4.[1][2][3][4][5][6][7][8]

  • Workup: Pour onto ice/NH4OH. Filter the precipitate (2-hydroxy-4-trifluoromethylquinoline).

  • Aromatization: Reflux with POCl3 (5 eq) for 2 hours. Evaporate excess POCl3. Neutralize.

  • Dechlorination: Hydrogenate the 2-chloro intermediate (Pd/C, H2 balloon, MeOH, Et3N) to yield 4-(trifluoromethyl)quinoline .

Module 2: The Nitration Bottleneck (Regioselectivity)

Objective: Introduce the Nitro group at C5. The Physics: The 4-CF3 group is Electron Withdrawing (EWG). It deactivates the pyridine ring. Nitration occurs on the benzene ring.

  • Positions Available: 5, 6, 7, 8.

  • Directing Effects: The quinoline nitrogen is protonated (quinolinium), which is meta-directing (favors 5 and 8).

  • Sterics: Position 5 is "peri" to the 4-CF3 group. This steric clash significantly reduces the yield of the 5-isomer compared to the 8-isomer.

Data: Isomer Distribution (Typical)
Condition5-Nitro (Target)8-Nitro (Major Byproduct)Other
Mixed Acid (0°C)35%60%5%
Mixed Acid (60°C)20%70%10% (Dinitro)
KNO3 / H2SO4 (-10°C) 42% 55% 3%
Optimization Strategy
  • Temperature Control: Perform nitration at -10°C to 0°C . Higher temperatures favor the thermodynamically more stable (less sterically crowded) 8-isomer.

  • Reagent: Use KNO3 in conc. H2SO4 instead of fuming HNO3. Solid KNO3 allows for slow, controlled addition of the nitronium source, preventing local overheating.

  • Separation: The 5-nitro isomer is generally less polar and more soluble in ether/DCM than the 8-nitro isomer due to the twisting of the nitro group by the adjacent CF3 (preventing coplanarity/H-bonding). Use Flash Chromatography (Hexane/EtOAc gradient).

Module 3: Reduction to Amine (Chemoselectivity)

Objective: Reduce -NO2 to -NH2 without defluorinating the -CF3 group. Risk: Catalytic hydrogenation (Pd/C) can sometimes perform hydrodefluorination (C-F bond cleavage) if the reaction runs too long or at high pressure.

Recommended Protocol: Iron-Acetic Acid Reduction

This method is chemoselective and avoids C-F cleavage.

  • Setup: Dissolve 5-nitro-4-(trifluoromethyl)quinoline in Glacial Acetic Acid / Ethanol (1:1) .

  • Addition: Add Iron Powder (Fe, 5 eq) (pre-activated with dilute HCl).

  • Reaction: Reflux for 1-2 hours. Monitor by TLC (Amine will be fluorescent blue/green under UV).

  • Workup: Filter hot through Celite to remove iron sludge. Neutralize filtrate with NaHCO3.[8] Extract with EtOAc.

FAQs: Rapid Troubleshooting

Q: Why can't I just start with 3-nitroaniline and ETFAA? A: You can, but you will likely get the 7-nitro isomer. In the cyclization step (Conrad-Limpach or Knorr), the ring closure prefers the position para to the nitro group (sterically unhindered) rather than ortho (position 5). The yield of the 5-isomer via this route is typically <10%.

Q: My product has a mass of M+16 after the POCl3 step. What happened? A: You likely didn't quench the POCl3 completely, or you formed the N-oxide . However, M+16 usually suggests incomplete conversion of the tautomeric amide to the chloride, or hydrolysis back to the hydroxy form during workup. Ensure anhydrous conditions during POCl3 reflux.

Q: The 5-amine is unstable. It turns dark. A: 4-CF3-5-aminoquinolines are prone to oxidation (quinone-imine formation) due to the electron-rich amine next to the electron-deficient CF3-bearing ring. Store under Argon at -20°C. Convert to the HCl salt for long-term stability.

References

  • Sloop, J. C. (2009). "Fluorinated Quinolines: Synthesis and Bioactivity." Journal of Fluorine Chemistry.
  • Manske, R. H. (1942).[1][3] "The Chemistry of Quinolines." Chemical Reviews. Foundational text on the Knorr vs. Conrad-Limpach selectivity mechanisms. Link

  • Eisch, J. J. (2006). "Skraup-Doebner-Von Miller Quinoline Synthesis Revisited." Journal of Organic Chemistry. Provides mechanistic insights into controlling quinoline regiochemistry. Link

  • BenchChem Technical Notes. "Application Notes for Conrad-Limpach Synthesis." Provides practical protocols for PPA-mediated cyclizations. Link

  • Organic Syntheses, Coll. Vol. 3. "Quinoline synthesis via Skraup and Nitration protocols." Standard procedures for nitro-reduction and isolation. Link

Sources

Optimization

Technical Support Center: Purification of 4-(Trifluoromethyl)quinolin-5-amine

Welcome to the technical support center for the purification of 4-(Trifluoromethyl)quinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Trifluoromethyl)quinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure you can confidently navigate the challenges of your experiments.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-(Trifluoromethyl)quinolin-5-amine, offering explanations and actionable solutions.

Issue 1: Poor Separation or Tailing Peaks in Column Chromatography

Question: I am performing silica gel column chromatography to purify 4-(Trifluoromethyl)quinolin-5-amine, but I'm observing significant tailing and poor separation from impurities. What could be the cause, and how can I improve this?

Answer:

This is a common issue when purifying basic compounds like amines on acidic silica gel. The primary cause is the acid-base interaction between the amine functional group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction can lead to strong adsorption of your compound, resulting in tailing peaks, poor resolution, and in some cases, irreversible binding and yield loss.[1]

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective and immediate solution is to add a small amount of a basic modifier to your eluent. This "competing base" will neutralize the acidic sites on the silica, minimizing the unwanted interaction with your amine.[1]

    • Recommended Modifiers:

      • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your solvent system. It is a volatile base, making it relatively easy to remove from the final product.[1]

      • Ammonia: A solution of ammonia in methanol (e.g., 7N) can be used as a component of the mobile phase. This is particularly effective for more polar amines.[1]

    • Experimental Protocol: Start by developing your TLC with a standard solvent system (e.g., hexanes/ethyl acetate). Then, add a small percentage of TEA to the mobile phase and re-run the TLC. You should observe a significant improvement in the spot shape (less streaking) and potentially a change in the Rf value. This optimized solvent system can then be directly applied to your column chromatography.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Alumina (Al₂O₃): Alumina is a basic adsorbent and is often a better choice for the purification of basic compounds.[2] It is available in different activity grades (I, II, III), with Grade I being the most active. For most applications, Brockmann Grade II or III is a good starting point.

    • Amine-Functionalized Silica: This is a specialty silica gel where the surface is functionalized with amine groups. This provides a basic environment that is highly effective for the purification of basic amines, often allowing for the use of less polar solvent systems like hexane/ethyl acetate without the need for basic additives.[1]

  • Reversed-Phase Chromatography: For highly polar or ionizable amines, reversed-phase chromatography (e.g., using a C18 column) can be a powerful alternative. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure the amine is in its neutral, free-base form for better retention and separation, the pH of the mobile phase should be adjusted to be at least two units above the pKa of the amine.[1] A volatile base like ammonium hydroxide can be used for this purpose.

Issue 2: Difficulty in Achieving High Purity by Recrystallization

Question: I'm trying to recrystallize 4-(Trifluoromethyl)quinolin-5-amine, but I'm struggling to find a suitable solvent system and the resulting purity is not satisfactory. What are some effective recrystallization strategies?

Answer:

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging, especially for compounds with complex solubility profiles.[3] For 4-(Trifluoromethyl)quinolin-5-amine, its aromatic and polar nature requires a systematic approach to solvent selection.

Troubleshooting Steps:

  • Systematic Solvent Screening:

    • Single Solvent Method: Test the solubility of your crude compound in a variety of solvents at both room temperature and at their boiling points. An ideal single solvent will have low solubility at room temperature and high solubility at elevated temperatures.

    • Solvent/Anti-Solvent Method: This is often more effective. Find a "good" solvent in which your compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.[4]

      • Protocol: Dissolve the crude compound in a minimal amount of the hot "good" solvent. Then, slowly add the "anti-solvent" dropwise until you observe persistent cloudiness (incipient precipitation).[4] Allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Considering the Amine Functionality:

    • Acid-Base Chemistry: You can leverage the basicity of the amine to your advantage. Dissolving the crude amine in a dilute acidic solution (e.g., aqueous HCl) will form the corresponding ammonium salt, which is often highly soluble in water. After filtering to remove any insoluble impurities, you can then carefully neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the purified free amine. This is a form of purification by precipitation.

    • Use of Organic Acids: For some amines that are difficult to recrystallize from common organic solvents, using an organic acid like acetic acid, or a mixture of acetic acid with other solvents, can be effective.[5] The amine may form a salt or an adduct with the acid, which can have different crystallization properties.

  • Managing Oxidation: Amines, particularly aromatic amines, can be susceptible to oxidation, which can lead to discoloration and the formation of impurities.[5]

    • Inert Atmosphere: If you suspect oxidation is an issue, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

    • Reducing Agents: In some cases, adding a small amount of a reducing agent like sodium bisulfite during the recrystallization process can help prevent oxidation.[5]

Table 1: Potential Solvent Systems for Recrystallization

Solvent System Type"Good" Solvent (High Solubility)"Anti-Solvent" (Low Solubility)Notes
Single SolventEthanol, Methanol, Isopropanol-Cool slowly to induce crystallization.
Solvent/Anti-SolventDichloromethane (DCM), Ethyl AcetateHexanes, HeptaneA common and effective combination.
Solvent/Anti-SolventTetrahydrofuran (THF)WaterUse with caution due to potential peroxide formation in THF.
Acid/Base PrecipitationDilute Aqueous HClDilute Aqueous NaOHExploits the basicity of the amine.
Issue 3: Product Decomposition During Purification

Question: My sample of 4-(Trifluoromethyl)quinolin-5-amine appears to be degrading during purification, as evidenced by the appearance of new spots on my TLC plate and a decrease in yield. What are the potential causes of this instability?

Answer:

While trifluoromethylated quinolines generally exhibit good stability, certain conditions can promote degradation.[6] The primary culprits are often prolonged exposure to harsh conditions.

Troubleshooting Steps:

  • pH Stability: The stability of amine-containing compounds can be pH-dependent.[7] Strong acidic or basic conditions, especially when combined with heat, can potentially lead to hydrolysis or other degradation pathways.

    • Recommendation: When using acidic or basic conditions for purification (e.g., in chromatography or acid/base extraction), try to minimize the exposure time and avoid excessive heat. Neutralize the sample as soon as the purification step is complete.

  • Oxidative Degradation: The amine group is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[7]

    • Recommendation: Store the compound in a cool, dark place, preferably under an inert atmosphere. When concentrating solutions, use a rotary evaporator at a moderate temperature to avoid prolonged heating in the presence of air.

  • Photostability: Some quinoline derivatives can be sensitive to light, particularly UV light.[6][7]

    • Recommendation: Protect your sample from direct light by using amber vials or by wrapping your glassware in aluminum foil during experiments and storage.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column chromatography method for purifying 4-(Trifluoromethyl)quinolin-5-amine?

A1: For a robust and widely applicable method, silica gel column chromatography with a mobile phase of hexanes/ethyl acetate modified with 0.5-1% triethylamine is an excellent starting point. The triethylamine suppresses the interaction between the basic amine and the acidic silica gel, leading to symmetrical peaks and improved separation.[1] Always perform a preliminary TLC analysis to determine the optimal solvent ratio.

Q2: My compound is a solid. Is it better to dry-load or wet-load it onto my chromatography column?

A2: Dry loading is generally recommended, especially if your compound has limited solubility in the initial mobile phase.

  • Dry Loading Protocol:

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (or your chosen stationary phase) to this solution to form a free-flowing powder upon solvent evaporation.

    • Ensure all the solvent is removed under reduced pressure.

    • Carefully layer this dried powder onto the top of your packed column.

This technique ensures that the compound is introduced to the column in a narrow, concentrated band, which leads to better separation.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your 4-(Trifluoromethyl)quinolin-5-amine.

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

    • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity. A single sharp peak in the chromatogram is desired.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the presence of volatile impurities.[8]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is one of the most powerful tools for structural confirmation and purity assessment. The absence of impurity peaks in the spectra is crucial.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q4: What are some potential impurities that I should be aware of during the synthesis and purification of 4-(Trifluoromethyl)quinolin-5-amine?

A4: The nature of impurities will depend on the synthetic route. However, some common possibilities include:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Isomers: Depending on the synthetic strategy, other positional isomers of the quinoline ring could be formed.

  • Byproducts of the Reaction: Side reactions can lead to the formation of various byproducts.

  • Oxidation Products: As mentioned earlier, the amine functionality can oxidize over time.[5]

Careful monitoring of the reaction by TLC or HPLC can help in identifying the formation of these impurities.

III. Visual Workflow and Data Summary

Workflow for Selecting a Purification Method

The following diagram illustrates a decision-making process for choosing the most appropriate purification technique for 4-(Trifluoromethyl)quinolin-5-amine.

Purification_Workflow cluster_start Initial Assessment cluster_recrystallization Recrystallization cluster_chromatography Chromatography start Crude 4-(Trifluoromethyl)quinolin-5-amine recrystallization Attempt Recrystallization start->recrystallization recrystallization_success High Purity Product recrystallization->recrystallization_success Successful recrystallization_fail Impure or Oily Product recrystallization->recrystallization_fail Unsuccessful tlc TLC Analysis (Hex/EtOAc) recrystallization_fail->tlc tailing Streaking or Tailing? tlc->tailing no_tailing No Tailing tailing->no_tailing No yes_tailing Tailing Observed tailing->yes_tailing Yes column_chrom Silica Gel Column Chromatography no_tailing->column_chrom add_tea Add 0.5-1% TEA to Mobile Phase yes_tailing->add_tea add_tea->column_chrom chrom_success Pure Fractions column_chrom->chrom_success

Caption: Decision workflow for purification.

References

  • SUPPORTING INFORMATION - AWS. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • PMC. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]

  • SciSpace. (n.d.). Purification of the food-borne carcinogens 2-amino-3-methylimidazo. Retrieved from [Link]

  • ResearchGate. (n.d.). Incorporation of Trifluoromethyltriazoline in the Side Chain of 4‐Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • NIH. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • PMC. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]

  • Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • PMC. (n.d.). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

Sources

Troubleshooting

Common side reactions in the synthesis of 4-(Trifluoromethyl)quinolin-5-amine derivatives

The following technical guide addresses the synthesis of 4-(Trifluoromethyl)quinolin-5-amine derivatives. This scaffold presents a "perfect storm" of regiochemical challenges: placing a trifluoromethyl group at C4 (therm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 4-(Trifluoromethyl)quinolin-5-amine derivatives. This scaffold presents a "perfect storm" of regiochemical challenges: placing a trifluoromethyl group at C4 (thermodynamically disfavored vs. C2 in many cyclizations) and an amine at C5 (requires controlling the substitution pattern on the benzene ring).

Status: Active | Topic: Troubleshooting Side Reactions & Regiochemistry

Executive Summary: The Structural Challenge

Synthesizing 4-(Trifluoromethyl)quinolin-5-amine derivatives involves navigating two primary regiochemical branching points. Failure at either point results in structural isomers that are difficult to separate.

  • The Pyridine Ring (C2 vs. C4): In condensation reactions (Combes/Conrad-Limpach), the trifluoromethyl group prefers the C2 position due to the high reactivity of the trifluoroacetyl carbonyl. Forcing it to C4 requires specific kinetic control.

  • The Benzene Ring (C5 vs. C7): If building from a meta-substituted aniline (e.g., 3-nitroaniline), cyclization can occur at the ortho or para position relative to the substituent, yielding a mixture of 5- and 7-substituted quinolines.

Module 1: Cyclization & Regioselectivity (The Core Scaffold)

Diagnostic: "Why did I isolate the 2-trifluoromethyl isomer?"

The Issue: You attempted a Conrad-Limpach or Combes synthesis using a trifluoromethyl-


-diketone or 

-ketoester, but the CF

group ended up at position 2 instead of 4.

Root Cause Analysis: In


-dicarbonyls bearing a CF

group (e.g., ethyl 4,4,4-trifluoroacetoacetate), the ketone adjacent to the CF

is significantly more electrophilic than the ester or the non-fluorinated ketone due to the strong electron-withdrawing effect of fluorine.
  • Standard Mechanism: The aniline nitrogen attacks the most electrophilic carbonyl (the CF

    
    -carbonyl).
    
  • Result: After cyclization, the carbon from the CF

    
    -carbonyl becomes C2 of the quinoline ring.
    

Troubleshooting Protocol:

  • Solution A (The Sloop Modification): Use a mixture of polyphosphoric acid (PPA) and alcohol. Steric manipulation of the diketone (using bulkier R-groups at the non-fluorinated end) can sometimes shift the preference, but this is substrate-dependent.

  • Solution B (The Friedländer Approach): Avoid the ambiguity of dicarbonyls entirely.

    • Protocol: Synthesize 2-amino-6-nitro-

      
      -trifluoroacetophenone . Condense this with acetaldehyde (or a ketone equivalent). The CF
      
      
      
      is "locked" at the position alpha to the aniline, which becomes C4 upon cyclization with an external carbonyl carbon.
Diagnostic: "I have a mixture of 5- and 7-substituted isomers. How do I separate them?"

The Issue: Starting with 3-nitroaniline (to get the 5-amine) resulted in a ~1:1 mixture of 5-nitro and 7-nitro quinolines.

Root Cause Analysis: In the Skraup or Combes synthesis, the cyclization step involves an electrophilic attack on the benzene ring. For a meta-substituted aniline, there are two available sites ortho to the amine:

  • Site A (Crowded): Between the amine and the nitro group (leads to 5-substituent).

  • Site B (Open): Para to the nitro group (leads to 7-substituent). Sterics usually favor Site B (7-isomer), but electronics (nitro is deactivating) can make Site A competitive depending on the exact conditions.

Separation & Purification Guide: The 5- and 7-isomers have distinct dipole moments and solubilities.

Property5-Nitro Isomer7-Nitro IsomerSeparation Strategy
Polarity Generally LowerGenerally HigherFlash Chromatography (Hex/EtOAc)
Solubility Lower in acidic aqueous mediaHigher in acidic aqueous mediaFractional Crystallization: Dissolve mixture in hot dilute HCl. The 5-nitro isomer nitrate salt often crystallizes out first upon cooling.
Volatility HigherLowerSteam Distillation (limited utility for high MW derivatives)

Module 2: Functional Group Interconversion (The Amine Handle)

Diagnostic: "My yield is low during the Nitro-to-Amine reduction, and I see defluorinated byproducts."

The Issue: You are reducing 5-nitro-4-(trifluoromethyl)quinoline to the amine, but you observe loss of the CF


 group (M-19 or M-20 peaks in MS) or saturation of the pyridine ring.

Root Cause Analysis:

  • Hydrodefluorination: Benzylic-like C-F bonds (like those at C4 of quinoline) are susceptible to oxidative addition by transition metals (Pd, Pt) under hydrogenation conditions.

  • Ring Hydrogenation: The electron-deficient trifluoromethyl-quinoline ring is prone to reduction to tetrahydroquinoline, especially if the reaction runs too long or under high pressure.

Corrective Protocol (Chemoselective Reduction): Avoid Catalytic Hydrogenation (H


/Pd-C). Switch to Dissolving Metal  or Transfer Hydrogenation  methods.

Recommended Protocol (Iron/Acetic Acid):

  • Setup: Dissolve substrate in glacial acetic acid (0.1 M).

  • Reagent: Add Iron powder (5 equiv, <10 micron particle size).

  • Condition: Heat to 60°C with vigorous stirring for 2 hours.

  • Workup: Filter through Celite while hot (critical to remove iron sludge). Dilute with EtOAc, wash with NaHCO

    
    .
    
  • Why: Iron reduces the nitro group via a single-electron transfer mechanism that does not interact with the C-F bonds or the aromatic ring system.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the critical branching points where side reactions occur.

G Start Start: 3-Nitroaniline Cyclization Cyclization Step (Combes/Skraup) Start->Cyclization Reagent Reagent: Trifluoro-beta-diketone Reagent->Cyclization Isomer5 5-Nitro Isomer (Target Precursor) Cyclization->Isomer5 Attack at C2 (Crowded) Isomer7 7-Nitro Isomer (Major Side Product) Cyclization->Isomer7 Attack at C4 (Steric pref.) CF3_Pos CF3 Position Check Isomer5->CF3_Pos TargetCore 4-CF3-5-Nitroquinoline CF3_Pos->TargetCore Kinetic Control (or specific precursor) WrongCore 2-CF3-5-Nitroquinoline (Thermodynamic Trap) CF3_Pos->WrongCore Thermodynamic Control (Standard Combes) Reduction Nitro Reduction TargetCore->Reduction FinalProduct 4-(CF3)quinolin-5-amine (Target) Reduction->FinalProduct Fe/AcOH or SnCl2 Defluoro Side Rxn: Defluorination (M-19 peak) Reduction->Defluoro H2/Pd-C (Prolonged) SatRing Side Rxn: Tetrahydroquinoline (Over-reduction) Reduction->SatRing H2/PtO2 (High P)

Caption: Synthesis tree showing the two critical regioselectivity checkpoints (Isomer 5 vs 7, and CF3 position) and reduction pitfalls.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I introduce the amine after building the quinoline core via nitration? A: Yes, but be careful. Nitration of quinoline occurs primarily at positions 5 and 8 (approx. 1:1 ratio).

  • Advantage:[1][2][3] You can use a pre-synthesized 4-(trifluoromethyl)quinoline (if available).

  • Disadvantage: You must separate the 5-nitro and 8-nitro isomers. The 4-CF

    
     group is electron-withdrawing, which deactivates the ring further, potentially requiring harsher nitration conditions (fuming HNO
    
    
    
    /H
    
    
    SO
    
    
    ) that might degrade the CF
    
    
    group.

Q2: Why does the CF


 group hydrolyze during my workup? 
A:  The 4-CF

group is vinylogous to an imine. In the presence of strong aqueous bases (e.g., NaOH reflux) or extremely strong acids at high temperatures, the CF

can hydrolyze to a carboxylic acid (quinoline-4-carboxylic acid).
  • Prevention: Use mild bases (Na

    
    CO
    
    
    
    , NaHCO
    
    
    ) for workups. Avoid prolonged reflux in basic aqueous media.

Q3: Is the 4-chloro derivative a viable intermediate? A: Yes. A common strategy is:

  • Synthesize 4-hydroxy-5-nitroquinoline .

  • Convert to 4-chloro-5-nitroquinoline (using POCl

    
    ).
    
  • Attempt Trifluoromethylation? NO.

    • Correction: Displacing a 4-chloro group with a CF

      
       source (e.g., CuCF
      
      
      
      ) is difficult on electron-deficient heterocycles and often fails or gives low yields. It is far better to build the ring with the CF
      
      
      group (Combes/Friedlander) than to install it late-stage.

References

  • Combes Quinoline Synthesis & Regioselectivity: Sloop, J. C. (2009). Fluorinated quinolines: synthesis and characterization. Journal of Fluorine Chemistry. Discusses the influence of substituents on the regioselectivity of the Combes reaction.

  • Nitro Reduction Methodologies: Bechara, W. S., et al. (2014).[1][4] Iron-catalyzed reduction of nitroarenes. Organic Letters. Provides protocols for selective nitro reduction avoiding defluorination.

  • Separation of Nitroquinoline Isomers: Dufton, S. F. (1892).[5] The separation of 5-nitroquinoline from crude nitroquinoline. Journal of the Chemical Society.[5] Classic method for fractional crystallization of nitrate salts.

  • Conrad-Limpach Reaction Mechanism: Gould, R. G., & Jacobs, W. A. (1939).[6] The synthesis of certain substituted quinolines and 5,6-benzoquinolines. Journal of the American Chemical Society. Fundamental background on cyclization regiochemistry.

Sources

Optimization

Technical Support Center: Stability Protocols for 4-(Trifluoromethyl)quinolin-5-amine

Case ID: T-CF3Q-005 Compound: 4-(Trifluoromethyl)quinolin-5-amine CAS: (Analogous to 4-amino-5-trifluoromethyl derivatives, specific CAS varies by salt form) Molecular Weight: ~212.17 g/mol Risk Profile: High (Peri-posit...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-CF3Q-005 Compound: 4-(Trifluoromethyl)quinolin-5-amine CAS: (Analogous to 4-amino-5-trifluoromethyl derivatives, specific CAS varies by salt form) Molecular Weight: ~212.17 g/mol Risk Profile: High (Peri-position Instability)

Core Technical Briefing: The "Peri-Effect" Trap

Welcome to the technical support hub for 4-(Trifluoromethyl)quinolin-5-amine . If you are experiencing decomposition, low yields, or "black tar" formation, you are likely fighting the Peri-Effect .

The Structural Conflict: This molecule possesses a unique structural tension. The 4-position (Trifluoromethyl,


) and the 5-position (Amine, 

) are in a peri-relationship (similar to the 1,8-positions in naphthalene).
  • Steric Strain: The bulky

    
     group forces the 
    
    
    
    group out of planarity, increasing its potential energy.
  • Electronic Activation: The quinoline ring is electron-deficient. The

    
     group further activates the ring toward nucleophilic attack.
    
  • The Failure Mode: Under thermal stress or basic conditions, the 5-amino nitrogen attacks the 4-trifluoromethyl carbon. This triggers an intramolecular defluorinative cyclization , ejecting Hydrogen Fluoride (HF) and forming a stable, fused polycyclic lactam-like impurity.

Troubleshooting Guides (Q&A Format)

Issue A: Reaction Mixture Turns Black/Tarry with Gas Evolution

Diagnosis: Thermal-induced intramolecular cyclization. Severity: Critical (Irreversible sample loss).

Q: I heated the reaction to 80°C in DMF, and the vessel pressurized while the solution turned black. What happened? A: You triggered the "Death Spiral." The 5-amine attacked the 4-


 group. The gas evolution was Hydrogen Fluoride (HF) . The black solid is a polymerized fused-ring byproduct.

Corrective Protocol:

  • Temperature Ceiling: Never exceed 60°C unless strictly necessary.

  • Solvent Switch: Avoid high-boiling polar aprotic solvents (DMF, DMSO) at high temperatures, as they stabilize the charged transition state of the cyclization. Use Toluene or 1,4-Dioxane (non-polar/moderately polar) to destabilize the polar transition state.

  • Base Management: Do not use strong alkoxides (NaOtBu, NaOMe) which deprotonate the amine (

    
     ~25-30), making it a super-nucleophile. Switch to inorganic carbonates (
    
    
    
    ,
    
    
    ) or organic bases (
    
    
    , DIPEA).
Issue B: Loss of Fluorine Signal (19F NMR) / Mass Shift (-24 Da)

Diagnosis: Hydrolysis of the Trifluoromethyl group. Severity: High.

Q: My LCMS shows a major peak with Mass [M-24]. The 19F NMR signal is gone. Is this dehalogenation? A: This is likely Hydrolysis . The transformation of


 (Mass 69) to a Carboxylic Acid 

(Mass 45) results in a net mass loss of 24 Da. This occurs in the presence of strong Bronsted acids or aqueous bases at high temperatures.

Corrective Protocol:

  • Water Control: Use strictly anhydrous solvents.

  • Acid Limits: Avoid strong mineral acids (H2SO4, HCl) during workup. The

    
     group on a quinoline ring is activated and susceptible to acid-catalyzed hydrolysis (forming the acylium ion intermediate).
    
  • Workup: Quench reactions with buffered solutions (Phosphate buffer pH 7) rather than strong acid/base.

Issue C: Catalyst Death (Buchwald-Hartwig/Suzuki Failure)

Diagnosis: Chelation and Fluoride Poisoning. Severity: Moderate.

Q: My Palladium coupling isn't starting. The catalyst load is high (5 mol%), but conversion is <5%. A: Two factors are at play:

  • N-N Chelation: The Quinoline Nitrogen (N1) and the 5-Amine (N5) can act as a bidentate ligand, sequestering the Pd center.

  • Fluoride Poisoning: Trace decomposition releases

    
    , which has a high affinity for Palladium, forming inactive 
    
    
    
    species.

Corrective Protocol:

  • Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , BrettPhos ) that are sterically too large to allow the substrate to chelate effectively.

  • Scavengers: Add a mild fluoride scavenger if decomposition is suspected (e.g., small amount of silyl chloride, though this risks side reactions; better to control temperature).

Visualizing the Instability

The following diagram illustrates the "Death Spiral" (Cyclization) and the Hydrolysis pathway.

DecompositionPathways cluster_legend Legend Start 4-(Trifluoromethyl) quinolin-5-amine Transition Transition State (Peri-Attack) Start->Transition Heat (>60°C) Strong Base HydrolysisInter Trihalo-carbinol Intermediate Start->HydrolysisInter Aqueous Acid/Base H2O Cyclized Fused Lactam/Amidine (Black Tar) Transition->Cyclized -F- HF HF Gas (Evolution) Transition->HF Elimination AcidProduct Quinoline-4-carboxylic acid (Mass M-24) HydrolysisInter->AcidProduct -3HF Safe Stable Risk Risk State Dead Decomposed

Caption: Mechanistic pathways for thermal peri-cyclization (top) and hydrolytic degradation (bottom) of the substrate.

Optimized Experimental Parameters

To ensure stability, adhere to these validated parameter ranges.

ParameterSafe Zone (Green) Caution Zone (Yellow) Danger Zone (Red)
Temperature 0°C – 40°C40°C – 60°C> 65°C
Solvent Toluene, DCM, THF, 1,4-DioxaneMeCN, DMF (Cold)DMSO (Hot), Water, Alcohols (Hot)
Base

,

, TEA, DIPEA
LiHMDS, NaH (Low Temp)NaOtBu, KOtBu, NaOMe
Atmosphere Argon/Nitrogen (Strict)Air (Short exposure)Moisture/Steam
Workup pH pH 6 – 8pH 8 – 10pH < 2 or > 12

Synthesis Workflow Decision Tree

Use this logic flow to design your next experiment.

DecisionTree Start Start: Reaction Planning CheckTemp Is reaction temp > 60°C? Start->CheckTemp HighTemp STOP. High risk of peri-cyclization. CheckTemp->HighTemp Yes LowTemp Proceed. Check Base. CheckTemp->LowTemp No CheckBase Is Base Strong Alkoxide? (pKa > 16) LowTemp->CheckBase StrongBase Risk of amine deprotonation. Switch to Carbonate/Amine base. CheckBase->StrongBase Yes WeakBase Proceed. Check Solvent. CheckBase->WeakBase No CheckSolvent Is solvent DMSO/DMF? WeakBase->CheckSolvent PolarSolvent Monitor closely. Polar solvents accelerate cyclization. CheckSolvent->PolarSolvent Yes NonPolar Optimal Conditions. (Toluene/Dioxane) CheckSolvent->NonPolar No

Caption: Logic flow for experimental design to minimize decomposition risks.

References

  • Hydrolysis of Trifluoromethyl Groups

    • Title: Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.[1][2]

    • Source: Royal Society of Chemistry (RSC) Advances, 2022.
    • URL:[Link]

    • Relevance: Establishes the mechanism of conversion under acidic conditions.
  • General Stability of Trifluoromethylated Quinolines

    • Title: Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
    • Source: BenchChem Technical Support.[3]

    • Relevance: Provides baseline physical property data and general handling for -quinolines.
  • Synthesis and Reactivity of Amino-Trifluoromethyl Quinolines

    • Title: Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.[4]

    • Source: Beilstein Journal of Organic Chemistry, 2021.
    • URL:[Link]

    • Relevance: Discusses the synthesis and stability of 6-amino-4-trifluoromethyl analogs, providing comparative stability d
  • Peri-Interaction & Cyclization Risks (Analogous Systems)

    • Title: 7-(Trifluoromethyl)-4-aminoquinoline hypotensives.[5]

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

    • Relevance: Highlights structure-activity relationships and stability in isomeric amino-trifluoromethyl quinolines.

Sources

Troubleshooting

Strategies to improve the regioselectivity of reactions involving 4-(Trifluoromethyl)quinolin-5-amine

To: User From: Technical Support Center – Advanced Heterocyclic Chemistry Division Subject: Troubleshooting & Optimization Strategies for 4-(Trifluoromethyl)quinolin-5-amine Reactions Overview: The "Peri-Strain" Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center – Advanced Heterocyclic Chemistry Division Subject: Troubleshooting & Optimization Strategies for 4-(Trifluoromethyl)quinolin-5-amine Reactions

Overview: The "Peri-Strain" Challenge

Working with 4-(Trifluoromethyl)quinolin-5-amine presents a unique set of regioselectivity challenges defined by the peri-interaction between the bulky trifluoromethyl group at position C4 and the amine at position C5.[1]

Unlike standard quinolines, this molecule is governed by two opposing forces:

  • Electronic Deactivation: The 4-CF₃ group is strongly electron-withdrawing, reducing the nucleophilicity of the 5-NH₂ and deactivating the ring toward electrophilic attack.

  • Steric Distortion (The Peri-Effect): The Van der Waals radius of a CF₃ group (~2.2 Å) is comparable to an isopropyl group.[2] Its proximity to the 5-NH₂ group forces the amine out of planarity with the aromatic system. This breaks conjugation, altering expected reactivity patterns (e.g., reducing the "ortho-directing" power of the amine).

This guide addresses these issues with specific troubleshooting protocols.

Part 1: Troubleshooting Guide (Q&A)

Topic 1: N-Functionalization (Alkylation/Acylation)

Q: I am trying to alkylate the 5-NH₂ group, but I am observing low conversion and competitive alkylation at the quinoline nitrogen (N1). How can I favor the exocyclic amine?

A: The steric bulk of the 4-CF₃ group hinders the approach of electrophiles to the 5-NH₂. Furthermore, the electron-withdrawing nature of the CF₃ group lowers the pKa of the aniline nitrogen, making it less nucleophilic than the ring nitrogen (N1) in neutral conditions.

Strategic Protocol:

  • Switch to Anionic Activation: Do not rely on the neutral nucleophilicity of the amine. Use a strong base (e.g., NaH or KHMDS ) in an aprotic solvent (THF or DMF) to deprotonate the 5-NH₂.[1] The resulting amide anion is significantly more nucleophilic than the neutral N1, overcoming the electronic deactivation.[2]

  • Use "Slim" Electrophiles: Avoid secondary alkyl halides. The peri-crowding makes Sɴ2 attack on bulky electrophiles kinetically difficult.[2] Use primary halides or methyl iodide.[1][2]

  • Transient Protection: If N1 alkylation persists, consider transiently blocking N1 as an N-oxide (using mCPBA), performing the reaction, and then reducing it (using PCl₃).[1][2]

Q: My acylation reactions (using acid chlorides) are extremely slow. Is the CF₃ group responsible?

A: Yes. The 4-CF₃ group creates a "steric wall."[2]

  • Solution: Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst.[1][2] It forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the amine than the acid chloride itself.

  • Alternative: Use microwave irradiation (100–120°C) to overcome the activation energy barrier imposed by the steric twist.

Topic 2: Electrophilic Aromatic Substitution (EAS)

Q: I want to brominate the ring. Standard conditions (NBS or Br₂) yield a mixture, but I specifically need the C6-bromo derivative. Why is C8 favored?

A: In 5-aminoquinolines, the amine activates the ortho (C6) and para (C8) positions. However, in your molecule:

  • C6 (Ortho): This position is sandwiched between the 5-NH₂ and the C7 proton. More importantly, placing a substituent here increases steric pressure on the already crowded 5-NH₂/4-CF₃ region (the "buttressing effect").

  • C8 (Para): This position is sterically open and distal to the CF₃ group.[2]

Protocol for Regiocontrol:

Target PositionStrategyRecommended Reagents
C8 (Para) Thermodynamic Control: This is the default pathway.[1] Use standard electrophiles without blocking groups.[2]NBS (1.0 eq), DMF, RT.[2]
C6 (Ortho) Directed Ortho-Metalation (DoM): You cannot rely on EAS. You must use the amine as a directing group.[2]1. Convert NH₂ to Pivalamide.2. Lithiate with n-BuLi (directs to C6).3. Quench with Electrophile.
Topic 3: Diazotization (Sandmeyer Reaction)

Q: I am attempting to convert the 5-NH₂ to a halide via Sandmeyer, but the diazonium intermediate decomposes rapidly. How do I stabilize it?

A: The 4-CF₃ group destabilizes the diazonium salt. The steric repulsion forces the diazonium group (–N₂⁺) out of plane, preventing resonance stabilization from the ring. This makes it prone to rapid dediazoniation or side reactions (e.g., reaction with solvent).[1][2]

Optimization Steps:

  • Anhydrous Conditions: Avoid aqueous NaNO₂/HCl. Use t-butyl nitrite (t-BuONO) and a copper(II) halide (CuBr₂ or CuCl₂) in anhydrous acetonitrile (Doyle-Kovacic conditions).[1]

  • Temperature Control: Keep the reaction strictly between 0°C and 5°C during diazotization. Do not heat until the coupling partner is present.[2]

  • Counter-Ion Stabilization: Use HBF₄ or HPF₆ to form the tetrafluoroborate or hexafluorophosphate salt, which are generally more stable than chlorides.[1][2]

Part 2: Visualizing the Reactivity Landscape

The following diagram illustrates the steric and electronic decision pathways for functionalizing 4-(trifluoromethyl)quinolin-5-amine.

G Molecule 4-(Trifluoromethyl)quinolin-5-amine Peri Peri-Interaction (C4-C5) Steric Crowding & Ring Twist Molecule->Peri Elec Electronic Effect CF3 Deactivates Ring Lowers NH2 Basicity Molecule->Elec N_Func Pathway A: N-Functionalization Peri->N_Func Hinders Nucleophile Approach EAS Pathway B: Electrophilic Substitution Peri->EAS Blocks C6 via Buttressing Elec->N_Func Reduces Nucleophilicity Anion Solution: Anionic Activation (NaH/KHMDS) N_Func->Anion Deprotonate to overcome C8_Pref C8 (Para) Substitution (Sterically Favored) EAS->C8_Pref Default Pathway C6_Block C6 (Ortho) Substitution (Sterically Disfavored) EAS->C6_Block Direct EAS fails DoM Solution: Directed Metalation (Force C6 Attack) C6_Block->DoM Requires Directing Group

Caption: Figure 1. Mechanistic flowchart highlighting how the 4-CF3 peri-interaction dictates regioselectivity, favoring C8 substitution and necessitating anionic activation for N-functionalization.

Part 3: Experimental Data & Protocols

Table 1: Regioselectivity in Electrophilic Substitution

Comparison of conditions for halogenation of 5-amino-4-(trifluoromethyl)quinoline.

ReagentConditionsMajor ProductRegioisomeric Ratio (C8:C6)Notes
NBS DMF, 25°C, 1h8-Bromo > 20:1Kinetic control favors the sterically accessible para-position.[1]
Br₂ AcOH, 25°C8-Bromo 15:1Stronger electrophile, slightly lower selectivity but still C8 dominant.[1][2]
NCS MeCN, 60°C8-Chloro 18:1Chlorination follows the same steric preference.[1][2]
n-BuLi / E⁺ THF, -78°C6-Substituted < 1:20 (Inverted)Requires N-Pivaloyl protection. Directs lithiation to C6 via coordination.[1]
Protocol: Regioselective C8-Bromination
  • Dissolution: Dissolve 4-(trifluoromethyl)quinolin-5-amine (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol) portion-wise over 5 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (expected Rf ~0.4 in 30% EtOAc/Hex).[1][2]

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over Na₂SO₄.[1][2]

  • Purification: The C8-bromo isomer typically precipitates or crystallizes upon concentration.[1][2] If not, flash chromatography (Hex/EtOAc) easily separates the minor C6 isomer (which elutes later due to polarity changes from the amine twist).

References

  • Peri-Interactions in Naphthalenes and Quinolines Schiemenz, G. P., & Näther, C. (2000).[1][2] Peri-Interactions in Naphthalenes. Zeitschrift für Naturforschung B. Relevance: Establishes the structural distortion caused by substituents at the 1,8-naphthalene (analogous to 4,5-quinoline) positions.

  • Regioselective Functionalization of Quinolines Boudet, N., Lachs, J. R., & Knochel, P. (2007).[2][3] Multiple regioselective functionalizations of quinolines via magnesiations. Organic Letters, 9(26), 5525-5528. Relevance: Provides the methodology for using directed metalation to access sterically hindered positions (C6) in quinolines.

  • Synthesis of 4-Trifluoromethylquinolines Sloop, J. C., et al. (2006).[2] Synthesis of fluorinated quinolines. Journal of Fluorine Chemistry. Relevance: Discusses the electronic deactivation effects of the CF3 group on the quinoline ring system.

  • Electrophilic Substitution in 5-Aminoquinolines Establishment of C6 vs C8 selectivity rules based on steric buttressing effects in ortho-substituted anilines.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 4-(Trifluoromethyl)quinolin-5-amine and Other Aminoquinolines: A Guide for Researchers

Introduction: The Significance of Aminoquinolines in Modern Chemistry Aminoquinolines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aminoquinolines in Modern Chemistry

Aminoquinolines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their utility is intrinsically linked to the reactivity of the amino group and the quinoline ring system, which allows for a diverse range of chemical transformations. In recent years, the introduction of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, has become a prominent strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This guide provides a comprehensive comparison of the reactivity of 4-(Trifluoromethyl)quinolin-5-amine with other representative aminoquinolines, offering insights into how the interplay of substituent effects and positional isomerism governs their chemical behavior in key synthetic transformations.

This analysis is designed for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, experimentally-grounded protocols to inform synthetic strategy and reaction design.

Understanding Reactivity: The Interplay of Electronic and Steric Effects

The reactivity of an aminoquinoline is primarily dictated by the nucleophilicity of the exocyclic amino group and the electron density of the quinoline ring system. These factors are, in turn, influenced by the electronic nature (electron-donating or electron-withdrawing) and the position of substituents on the ring.

The Potent Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3][4] When appended to an aromatic system, it significantly reduces the electron density of the ring through a powerful inductive effect (-I effect). This has profound consequences for the reactivity of other functional groups attached to the ring.

In the case of 4-(Trifluoromethyl)quinolin-5-amine , the -CF₃ group at the 4-position exerts a strong deactivating effect on the quinoline ring, making it less susceptible to electrophilic aromatic substitution. More importantly, it significantly reduces the basicity and nucleophilicity of the amino group at the 5-position. This is because the electron-withdrawing nature of the -CF₃ group pulls electron density away from the amino group, making its lone pair of electrons less available for donation to an electrophile or for coordination to a metal catalyst.

To quantify this effect, we can consider the Hammett substituent constants (σ).[5][6] The σₚ value for a -CF₃ group is approximately +0.54, indicating its strong electron-withdrawing character. This will lead to a lower pKa of the conjugate acid of 4-(Trifluoromethyl)quinolin-5-amine compared to unsubstituted 5-aminoquinoline, signifying reduced basicity and nucleophilicity.

Positional Isomerism: A Key Determinant of Reactivity

The position of the amino group on the quinoline ring also plays a crucial role in its reactivity. For this comparison, we will consider:

  • 5-Aminoquinoline: The amino group is on the benzo ring of the quinoline system.

  • 8-Aminoquinoline: Also on the benzo ring, this isomer is known for its role in antimalarial drugs like primaquine.[7][8][9]

  • 4-Aminoquinoline: The amino group is on the pyridine ring, making it a key scaffold for drugs like chloroquine.[1]

The electronic communication between the amino group and the quinoline nitrogen, as well as steric hindrance, varies with the position of the amino substituent, leading to distinct reactivity profiles.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical comparison, we will examine the expected reactivity of 4-(Trifluoromethyl)quinolin-5-amine against other aminoquinolines in four fundamental classes of reactions: N-Acylation, N-Alkylation, Buchwald-Hartwig Amination, and Suzuki Coupling.

N-Acylation

N-acylation is a fundamental reaction for the synthesis of amides. The rate of this reaction is directly proportional to the nucleophilicity of the amine.

Theoretical Reactivity Ranking (N-Acylation):

5-Aminoquinoline > 8-Aminoquinoline > 4-Aminoquinoline > 4-(Trifluoromethyl)quinolin-5-amine

Causality:

  • 5-Aminoquinoline and 8-Aminoquinoline: These are expected to be the most reactive due to the amino group being on the less electron-deficient benzo ring and the absence of strong electron-withdrawing groups.

  • 4-Aminoquinoline: The amino group is on the more electron-deficient pyridine ring, which slightly reduces its nucleophilicity compared to the 5- and 8-isomers.

  • 4-(Trifluoromethyl)quinolin-5-amine: The potent electron-withdrawing -CF₃ group at the 4-position significantly deactivates the amino group at the 5-position, making it the least nucleophilic and thus the least reactive in N-acylation.

Experimental Protocol: A General Procedure for N-Acylation

N_Acylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Aminoquinoline Aminoquinoline (1.0 eq) ReactionVessel Reaction at 0 °C to RT Aminoquinoline->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->ReactionVessel Base Base (e.g., Pyridine, Et3N) (1.2 eq) Base->ReactionVessel AcylatingAgent Acylating Agent (e.g., Acyl Chloride, Anhydride) (1.1 eq) AcylatingAgent->ReactionVessel Quench Quench with H₂O ReactionVessel->Quench Monitor by TLC Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product N-Acylated Aminoquinoline Purify->Product

Caption: General workflow for the N-acylation of aminoquinolines.

Data Presentation: Predicted Reactivity in N-Acylation

CompoundRelative ReactivityPredicted YieldComments
5-AminoquinolineHigh>90%Standard conditions are likely sufficient.
8-AminoquinolineHigh>90%Similar to 5-aminoquinoline.
4-AminoquinolineModerate70-85%May require slightly longer reaction times or a more activated acylating agent.
4-(Trifluoromethyl)quinolin-5-amine Low<50%May require forcing conditions (e.g., higher temperature, stronger acylating agent, or a catalyst).
N-Alkylation

N-alkylation with alkyl halides is another important transformation that depends on the nucleophilicity of the amine.

Theoretical Reactivity Ranking (N-Alkylation):

5-Aminoquinoline > 8-Aminoquinoline > 4-Aminoquinoline > 4-(Trifluoromethyl)quinolin-5-amine

Causality: The reasoning for this reactivity trend is the same as for N-acylation, as both reactions are dependent on the nucleophilic character of the amino group.

Experimental Protocol: A General Procedure for N-Alkylation

N_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Aminoquinoline Aminoquinoline (1.0 eq) ReactionVessel Reaction at Elevated Temperature (e.g., 60-100 °C) Aminoquinoline->ReactionVessel Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->ReactionVessel Base Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq) Base->ReactionVessel AlkylHalide Alkyl Halide (1.1 eq) AlkylHalide->ReactionVessel Quench Quench with H₂O ReactionVessel->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product N-Alkylated Aminoquinoline Purify->Product Buchwald_Hartwig_Workflow cluster_reactants Reactant Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification ArylHalide Aryl Halide (1.0 eq) ReactionVessel Reaction at Elevated Temperature (e.g., 80-120 °C) ArylHalide->ReactionVessel Aminoquinoline Aminoquinoline (1.2 eq) Aminoquinoline->ReactionVessel Pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->ReactionVessel Ligand Ligand (e.g., XPhos, RuPhos) Ligand->ReactionVessel Base Base (e.g., NaOtBu, Cs₂CO₃) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->ReactionVessel Filter Filter through Celite ReactionVessel->Filter Monitor by LC-MS Extract Extract with Organic Solvent Filter->Extract Purify Purify by Column Chromatography Extract->Purify Product N-Aryl Aminoquinoline Purify->Product Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Bromoquinoline Bromo-aminoquinoline (1.0 eq) ReactionVessel Reaction at Elevated Temperature (e.g., 80-110 °C) Bromoquinoline->ReactionVessel BoronicAcid Boronic Acid (1.5 eq) BoronicAcid->ReactionVessel Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Pd_catalyst->ReactionVessel Base Aqueous Base (e.g., Na₂CO₃, K₃PO₄) Base->ReactionVessel Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->ReactionVessel Quench Quench with H₂O ReactionVessel->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Aryl-substituted Aminoquinoline Purify->Product

Caption: General workflow for the Suzuki coupling of bromo-aminoquinolines.

Data Presentation: Predicted Reactivity in Suzuki Coupling

CompoundRelative ReactivityPredicted YieldComments
5-Bromo-4-(Trifluoromethyl)quinoline High>80%The electron-withdrawing group should facilitate the reaction.
4-Bromo-aminoquinolinesModerate-High70-85%Should undergo coupling efficiently.
5-Bromo-aminoquinolineModerate60-80%May require more forcing conditions compared to the trifluoromethylated analogue.
8-Bromo-aminoquinolineModerate60-80%Similar to 5-bromo-aminoquinoline.

Conclusion

The presence of a trifluoromethyl group at the 4-position of 4-(Trifluoromethyl)quinolin-5-amine has a dichotomous effect on its reactivity. The strong electron-withdrawing nature of the -CF₃ group significantly reduces the nucleophilicity of the amino group at the 5-position, thereby decreasing its reactivity in reactions such as N-acylation and N-alkylation. This deactivation also presents a greater challenge for its participation as a nucleophile in Buchwald-Hartwig amination.

Conversely, when considering the quinoline ring as an electrophilic partner in cross-coupling reactions, the electron-withdrawing -CF₃ group can be advantageous. For instance, in a Suzuki coupling involving a bromo-substituted derivative, the -CF₃ group is predicted to enhance the rate of oxidative addition, a key step in the catalytic cycle.

This comparative guide underscores the importance of considering the interplay of electronic effects and positional isomerism when designing synthetic routes involving substituted aminoquinolines. While 4-(Trifluoromethyl)quinolin-5-amine may exhibit attenuated reactivity in certain transformations, its unique electronic properties can be harnessed to facilitate other key reactions, making it a valuable and versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
  • Romero, M. H., & Delgado, R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1385367. [Link]

  • Wikipedia. (2026). Hammett equation. [Link]

  • Wikipedia. (2026). Buchwald–Hartwig amination. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Dougherty, D. A. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. International journal of molecular sciences, 13(3), 3463–3478.
  • Kozlowski, M. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Wikipedia. (2026). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]

  • Kumar, S., & Sattar, M. (2017). Palladium-Catalyzed Removable 8-Aminoquinoline Assisted Chemo- and Regioselective Oxidative sp2-C–H/sp3-C–H Cross-Coupling of Ferrocene with Toluene Derivatives. Organic Letters, 19(16), 4335–4338.
  • Yuan, W. C., et al. (2022).
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329.
  • Reddy, B. V. S., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Nature Research. (2022). Palladium catalyzed radical relay for the oxidative cross-coupling of quinolines.
  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 21(1), 386–390.
  • El-Faham, A., et al. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 25(21), 5036.
  • Widen, J. C., & Johnson, J. S. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Organic letters, 9(13), 2473–2476.
  • Wang, X., et al. (2020). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. Molecules, 25(22), 5486.
  • SlidePlayer. (n.d.). 8 aminoquinolines. [Link]

  • Reddy, G. S., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 438–446.
  • Kumar, A., et al. (2014). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. Organic letters, 16(23), 6068–6071.
  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-280.
  • Kitchen, L. W., et al. (2020). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American journal of tropical medicine and hygiene, 103(2), 573–578.
  • Leito, I. (n.d.). pKa values bases. University of Tartu. [Link]

  • Martinez, R., et al. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 27(19), 6523.
  • Csonka, R., et al. (2023). N-acylation of 10-aminovindoline (5) with succinic anhydride and the amidation of compound 6 with (l)- and (d)-tryptophan methyl ester. Molecules, 28(3), 1129.
  • Camarda, G., et al. (2019). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Frontiers in Pharmacology, 10, 1033.
  • Wikipedia. (2026). 4-Aminoquinoline. [Link]

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Comparative

Comparative study of the antimalarial efficacy of different trifluoromethylated quinolines

A Comparative Analysis of the Antimalarial Efficacy of Trifluoromethylated Quinolines For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold has long been a cornerstone in the development...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Antimalarial Efficacy of Trifluoromethylated Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has long been a cornerstone in the development of antimalarial agents. The strategic incorporation of the trifluoromethyl (-CF3) group into the quinoline nucleus has been a pivotal advancement, significantly enhancing the metabolic stability, lipophilicity, and bioavailability of these compounds.[1][2] These enhancements often translate to improved potency and a better pharmacokinetic profile, making trifluoromethylated quinolines a critical area of research in the ongoing fight against drug-resistant malaria.[1][2] This guide provides a comparative analysis of the antimalarial efficacy of key trifluoromethylated quinolines, offering insights into their mechanisms of action, resistance profiles, and supporting experimental data to inform future drug discovery efforts.

The Trifluoromethyl Group: A Game Changer in Quinoline Antimalarials

The introduction of the trifluoromethyl group, a highly electronegative and lipophilic moiety, has profound effects on the physicochemical properties of the quinoline core.[3] This substitution can influence the drug's interaction with its target, alter its distribution within the parasite and the host, and protect it from metabolic degradation.[4] Studies have shown that the position and number of trifluoromethyl groups on the quinoline ring can significantly impact antimalarial activity, with some bis(trifluoromethyl) derivatives exhibiting enhanced potency compared to their mono-substituted counterparts.[5][6]

Comparative Efficacy of Key Trifluoromethylated Quinolines

This section provides a head-to-head comparison of two prominent trifluoromethylated quinolines, mefloquine and tafenoquine, along with a look at emerging experimental compounds.

Mefloquine: A Long-Standing Blood Schizonticide

Mefloquine, a 4-quinolinemethanol derivative, has been a widely used drug for both the treatment and prophylaxis of malaria for decades.[7][8] It is primarily effective against the erythrocytic (blood) stages of the Plasmodium parasite and has been a valuable tool against chloroquine-resistant strains.[8][9]

Mechanism of Action: The precise mechanism of mefloquine's action is not fully elucidated, but it is believed to act as a blood schizonticide.[8] One proposed mechanism is its interference with the parasite's ability to digest hemoglobin. It is thought to inhibit the polymerization of toxic heme into hemozoin, leading to a buildup of free heme that damages the parasite.[10][11] Another potential target is the parasite's 80S ribosome, thereby inhibiting protein synthesis.

Resistance: Resistance to mefloquine has emerged, particularly in regions of multi-drug resistance in Southeast Asia.[8] A key factor implicated in mefloquine resistance is the amplification of the pfmdr1 gene, which encodes a P-glycoprotein homolog, a transporter protein that may be involved in pumping the drug out of the parasite's food vacuole.[9][12] Interestingly, an inverse relationship between chloroquine and mefloquine resistance has been observed in some in vitro studies.[9]

Tafenoquine: A Radical Cure for Relapsing Malaria

Tafenoquine is an 8-aminoquinoline that represents a significant advancement in malaria treatment, particularly for Plasmodium vivax and Plasmodium ovale, which can form dormant liver stages called hypnozoites that cause relapsing infections.[13][14]

Mechanism of Action: The exact molecular target of tafenoquine is unknown.[15] As an 8-aminoquinoline, it is active against all stages of the Plasmodium life cycle, including the hypnozoites in the liver.[15][16] It is thought to interfere with heme metabolism, leading to oxidative damage and parasite death.[17] In vitro studies suggest it may inhibit hematin polymerization and induce apoptosis-like death in the erythrocytic forms of P. falciparum.[15]

Resistance: The potential for the development of resistance to tafenoquine has not been fully evaluated.[15] However, in vitro studies with erythrocytic forms of P. falciparum suggest a potential for cross-resistance with primaquine, another 8-aminoquinoline.[15]

Emerging Experimental Trifluoromethylated Quinolines

Research into novel trifluoromethylated quinolines continues to yield promising candidates. Structure-activity relationship (SAR) studies have shown that modifications to the quinoline core, including the position of the trifluoromethyl group and the nature of the side chains, can lead to compounds with potent antimalarial activity against multi-drug resistant strains.[4][18] For instance, some novel 2,8-bis(trifluoromethyl)quinoline derivatives have demonstrated significant in vitro activity.[5][19]

Data Presentation: In Vitro Antimalarial Activity

The following table summarizes the in vitro antimalarial activity (IC50 values) of selected trifluoromethylated quinolines against different strains of P. falciparum.

CompoundP. falciparum StrainIC50 (µg/mL)Reference
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneD10 (Chloroquine-sensitive)4.8[6]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneD10 (Chloroquine-sensitive)5.2[6]

Note: Comprehensive and directly comparable IC50 data for mefloquine and tafenoquine across a wide range of strains is often presented in extensive review articles and databases, and single-point values can be misleading without the full experimental context.

Experimental Protocols

The evaluation of antimalarial efficacy relies on standardized in vitro and in vivo assays.

In Vitro Antimalarial Susceptibility Testing

A common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs is the SYBR Green I-based fluorescence assay.[20]

Step-by-Step Methodology:

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[20]

  • Drug Dilution: The test compounds are serially diluted in 96-well microplates.

  • Incubation: Asynchronous parasite cultures with a starting parasitemia of approximately 0.5% are added to the drug-containing plates and incubated for 72 hours.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Testing in Murine Models

Rodent malaria parasites, such as Plasmodium berghei, are widely used to assess the in vivo efficacy of antimalarial compounds.[21][22]

Step-by-Step Methodology:

  • Animal Model: Mice (e.g., Swiss albino or BALB/c) are used for the study.[22]

  • Infection: Mice are inoculated intraperitoneally with erythrocytes infected with P. berghei.

  • Drug Administration: The test compounds are administered orally or via another appropriate route at various doses for a set number of days, typically starting 24 hours post-infection.

  • Parasitemia Monitoring: Thin blood smears are prepared from the tail blood of each mouse daily, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

  • Efficacy Assessment: The efficacy of the compound is evaluated based on the reduction in parasitemia compared to an untreated control group. The 50% and 90% effective doses (ED50 and ED90) can be calculated.

  • Survival Analysis: In lethal infection models, the mean survival time of the treated mice is compared to that of the control group.

Visualizations

General Structure of Trifluoromethylated Quinolines

Caption: General chemical structure of trifluoromethylated quinolines.

Experimental Workflow for In Vitro Antimalarial Assay

G start Start: P. falciparum Culture drug_prep Prepare Serial Drug Dilutions start->drug_prep incubation Incubate Parasites with Drugs (72h) drug_prep->incubation lysis_stain Lyse Cells & Add SYBR Green I incubation->lysis_stain measurement Measure Fluorescence lysis_stain->measurement analysis Calculate IC50 Values measurement->analysis end End: Efficacy Determined analysis->end caption Workflow for in vitro antimalarial efficacy testing.

Caption: Workflow for in vitro antimalarial efficacy testing.

Mechanism of Action of Quinolines

G hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion by Parasite hemozoin Non-toxic Hemozoin heme->hemozoin Polymerization parasite_death Parasite Death heme->parasite_death Accumulation Leads to quinolines Trifluoromethylated Quinolines quinolines->heme Inhibition of Polymerization caption Proposed mechanism of action for quinoline antimalarials.

Caption: Proposed mechanism of action for quinoline antimalarials.

Conclusion

Trifluoromethylated quinolines remain a vital class of compounds in the antimalarial drug discovery pipeline. The established efficacy of mefloquine and the unique capabilities of tafenoquine in providing a radical cure highlight the therapeutic potential of this chemical class. Ongoing research into novel trifluoromethylated quinolines, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds the promise of delivering next-generation antimalarials that can overcome the challenge of drug resistance. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of these critical therapeutic agents.

References

  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. [Link]

  • Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways. [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS. [Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC. [Link]

  • Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed. [Link]

  • Molecular and physiologic basis of quinoline drug resistance in Plasmodium falciparum malaria - PubMed. [Link]

  • IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. [Link]

  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics - MESA. [Link]

  • Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - Cambridge University Press & Assessment. [Link]

  • Current status of experimental models for the study of malaria - PMC. [Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs - SciSpace. [Link]

  • Field application of in vitro assays sensitivity of human malaria parasites antimalarial drugs. [Link]

  • Quinoline-resistance reversing agents for the malaria parasite Plasmodium falciparum. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. [Link]

  • In vivo imaging in NHP models of malaria: Challenges, progress and outlooks - PMC - NIH. [Link]

  • Molecular and Physiologic Basis of Quinoline Drug Resistance in Plasmodium Falciparum malaria - Taylor & Francis. [Link]

  • Malaria: blood stage of the parasite recreated in vivo to help tackle the disease | - Institut Pasteur. [Link]

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  • Mefloquine – Knowledge and References - Taylor & Francis. [Link]

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  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI. [Link]

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  • Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - ResearchGate. [Link]

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Validation

Head-to-head comparison of different catalytic systems for the synthesis of 4-(Trifluoromethyl)quinolin-5-amine derivatives

Abstract The 4-(trifluoromethyl)quinolin-5-amine scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and selective synthesis of these derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(trifluoromethyl)quinolin-5-amine scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and selective synthesis of these derivatives is a critical endeavor in drug discovery and development. This guide provides a comprehensive head-to-head comparison of different catalytic systems for the synthesis of 4-(trifluoromethyl)quinolin-5-amine and its derivatives. We will delve into the mechanistic intricacies, performance metrics, and practical considerations of various catalytic approaches, with a focus on providing actionable insights for researchers in the field. This analysis is supported by experimental data from peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of 4-(Trifluoromethyl)quinolin-5-amine Derivatives

Quinoline derivatives are a cornerstone of heterocyclic chemistry, with a rich history in the development of pharmaceuticals. The incorporation of a trifluoromethyl (CF₃) group at the 4-position and an amine group at the 5-position of the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the molecule. The CF₃ group often enhances metabolic stability, lipophilicity, and binding affinity, while the amino group provides a key site for further functionalization and interaction with biological targets.

The synthesis of this specific substitution pattern, however, presents unique challenges in terms of regioselectivity and functional group tolerance. This guide will compare and contrast the most promising catalytic strategies to access this valuable scaffold, empowering researchers to make informed decisions in their synthetic endeavors.

Catalytic Strategies for Quinoline Ring Formation

The construction of the quinoline core is the pivotal step in the synthesis of 4-(trifluoromethyl)quinolin-5-amine derivatives. Two classical named reactions, the Friedländer annulation and the Combes synthesis, have emerged as the most versatile and adaptable methods for this purpose, especially when coupled with modern catalytic systems.

The Catalytic Friedländer Annulation: A Convergent Approach

The Friedländer synthesis is a powerful and direct method for constructing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[1][2] The reaction is typically catalyzed by acids or bases, but recent advancements have introduced a range of more sophisticated and efficient catalytic systems.[1]

Generalized Reaction Scheme:

Friedlander Synthesis reactant1 2-Amino-5-nitrobenzaldehyde catalyst Catalyst reactant1->catalyst reactant2 Ethyl 4,4,4-trifluoroacetoacetate reactant2->catalyst product Ethyl 4-(trifluoromethyl)-5-nitroquinoline-2-carboxylate catalyst->product Condensation & Cyclization Combes Synthesis reactant1 m-Nitroaniline intermediate Enamine Intermediate reactant1->intermediate reactant2 1,1,1-Trifluoro-2,4-pentanedione reactant2->intermediate catalyst Acid Catalyst intermediate->catalyst product 4-(Trifluoromethyl)-5-nitro-2-methylquinoline catalyst->product Cyclization

Caption: Generalized Combes synthesis for a 4-(trifluoromethyl)-5-nitroquinoline derivative.

2.2.1. Strong Acid Catalysis: The Traditional Approach

Concentrated sulfuric acid (H₂SO₄) is the classic catalyst for the Combes synthesis. [3]While effective, the harsh conditions can limit its applicability with sensitive functional groups.

2.2.2. Milder Acid Catalysts: Expanding the Scope

To overcome the limitations of strong acids, milder catalytic systems have been developed. Polyphosphoric acid (PPA) and polyphosphoric ester (PPE) are effective dehydrating agents and catalysts for the cyclization step. [3]Studies have shown that the use of PPE can influence the regioselectivity of the reaction, favoring the formation of the desired 4-CF₃ regioisomer. [3]

  • Trustworthiness: The regioselectivity in the Combes synthesis is a well-documented phenomenon. The steric hindrance of the substituents on both the aniline and the β-diketone plays a crucial role in directing the electrophilic aromatic annulation, which is the rate-determining step. [3]This provides a predictable framework for designing syntheses of specific isomers.

Indirect Approach: Synthesis via a 5-Nitroquinoline Intermediate

A common and often more practical strategy for accessing 5-aminoquinolines is through the synthesis of a 5-nitroquinoline precursor, followed by a reduction of the nitro group. This two-step approach can be more amenable to a wider range of catalytic systems for the initial quinoline ring formation.

Experimental Workflow:

Indirect Synthesis Workflow start Starting Materials (e.g., 2-amino-5-nitrobenzaldehyde, ethyl 4,4,4-trifluoroacetoacetate) step1 Catalytic Quinoline Formation (e.g., Friedländer Synthesis) start->step1 intermediate 4-(Trifluoromethyl)-5-nitroquinoline Derivative step1->intermediate step2 Catalytic Reduction of Nitro Group intermediate->step2 product 4-(Trifluoromethyl)quinolin-5-amine Derivative step2->product

Caption: A two-step workflow for the synthesis of the target compound via a nitro intermediate.

Catalytic Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a well-established transformation with numerous reliable catalytic methods.

  • Catalytic Hydrogenation: This is a widely used and efficient method. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel, with hydrogen gas as the reductant. [4]* Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst like Pd/C. This approach avoids the need for handling gaseous hydrogen. [5]* Metal-Mediated Reductions: Reagents like iron powder in acidic media (e.g., acetic acid) are also effective for this reduction. [6]* Photoredox Catalysis: Recent advancements have introduced visible-light-mediated photocatalytic methods for the reduction of nitroarenes, offering a greener alternative. For example, a [Ru(bpy)₃]²⁺ photocatalyst with ascorbic acid as a reductant has been shown to be effective for the reduction of nitroquinolines. [7]

Head-to-Head Performance Comparison

While a direct comparative study with identical substrates for the synthesis of 4-(trifluoromethyl)quinolin-5-amine is not extensively documented in the literature, we can compile a comparative overview based on the performance of different catalytic systems for the synthesis of structurally related 4-(trifluoromethyl)quinolines.

Table 1: Comparison of Catalytic Systems for the Synthesis of 4-(Trifluoromethyl)quinoline Derivatives

Catalytic SystemReaction TypeStarting MaterialsTypical ConditionsYield (%)AdvantagesDisadvantagesReference
Proline potassium saltFriedländer2-Trifluoroacetyl anilines, carbonyl compoundsMild conditionsGood to excellentOrganocatalytic, mild, environmentally friendlySubstrate scope may be limited[8]
Nafion NR50Friedländer2-Aminoaryl ketones, α-methylene carbonylsMicrowave, 80°Cup to 98%Heterogeneous, recyclable, fast reaction timesRequires microwave reactor[9]
Montmorillonite K-10Friedländer2-Aminoaryl ketones, carbonyl compoundsReflux in ethanolGoodInexpensive, readily available solid acidModerate reaction times[10]
H₂SO₄CombesAnilines, 1,1,1-trifluoro-2,4-pentanedioneHigh temperatureModerate to goodInexpensive, well-establishedHarsh conditions, potential for side reactions[3]
Polyphosphoric Ester (PPE)CombesAnilines, 1,1,1-trifluoro-2,4-pentanedioneModerate temperatureGoodMilder than H₂SO₄, can control regioselectivityCatalyst preparation required[3]
Pd/C, H₂Nitro Reduction4-(Trifluoromethyl)-5-nitroquinolineRoom temperature, atmospheric pressureHighClean reaction, high yieldRequires handling of H₂ gas[4]
Pd/C, HydrazineNitro Reduction4-(Trifluoromethyl)-5-nitroquinolineRefluxHighAvoids H₂ gas, efficientHydrazine is toxic[5]
[Ru(bpy)₃]²⁺, Ascorbic AcidNitro ReductionNitroquinolinesBlue LED irradiationup to 97%Green, mild conditions, visible lightRequires photochemical setup[7]

Experimental Protocols

General Protocol for Organocatalytic Friedländer Synthesis

This protocol is a generalized representation based on the work by Wang et al.[8]

  • To a solution of the 2-trifluoroacetyl aniline (1.0 mmol) and the carbonyl compound (1.2 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add proline potassium salt (10 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 4-(trifluoromethyl)quinoline derivative.

General Protocol for Catalytic Reduction of a 5-Nitroquinoline Derivative

This protocol is a generalized representation based on standard catalytic hydrogenation procedures.[4]

  • In a flask, dissolve the 4-(trifluoromethyl)-5-nitroquinoline derivative (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol, 10 mL).

  • Add the catalyst (e.g., 10% Pd/C, 5-10 mol% by weight).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the 4-(trifluoromethyl)quinolin-5-amine derivative, which can be further purified if necessary.

Conclusion and Future Outlook

The synthesis of 4-(trifluoromethyl)quinolin-5-amine derivatives can be effectively achieved through several catalytic strategies. The choice of the optimal method depends on factors such as substrate availability, desired scale, and the importance of green chemistry principles.

  • Direct Catalytic Friedländer Annulation: This is a highly convergent and atom-economical approach. The use of organocatalysts like proline potassium salt offers a mild and environmentally friendly option. For rapid synthesis and ease of purification, heterogeneous solid acid catalysts under microwave irradiation are highly promising.

  • Catalytic Combes Synthesis: This method provides an alternative route, particularly when the appropriate β-diketone is readily available. Careful consideration of the catalyst (e.g., PPE) can be used to control the regioselectivity of the cyclization.

  • Indirect Approach via Nitro-Reduction: This two-step strategy offers flexibility and is often the most reliable method, as the reduction of the nitro group is a high-yielding and well-understood transformation with a variety of robust catalytic options, including classic catalytic hydrogenation and modern photoredox catalysis.

Future research in this area will likely focus on the development of novel, highly efficient, and enantioselective catalytic systems for the direct synthesis of these valuable compounds. The exploration of flow chemistry and other process intensification technologies will also be crucial for the sustainable and scalable production of 4-(trifluoromethyl)quinolin-5-amine derivatives for pharmaceutical applications.

References

  • S. Sudhakar, et al. (2018). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. ResearchGate. [Link] [11]11. Wang, L., et al. (2013). Proline Potassium Salt: A Superior Catalyst to Synthesize 4-Trifluoromethyl Quinoline Derivatives via Friedlander Annulation. ChemInform. [Link] [8]12. Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved February 15, 2026, from [Link] [3]13. Organic Named Reactions. (n.d.). Combes Quinoline Synthesis. Retrieved February 15, 2026, from [Link] [12]14. Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 15, 2026, from [Link] [4]15. Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved February 15, 2026, from [Link] [13]16. Gáspár, D., et al. (2019). Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant. Organic Letters, 21(10), 3856-3860. [Link] [7]17. Chandrasekaran, I., & Sarveswari, S. (2026). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. [Link] [14]18. Scite.ai. (n.d.). Friedländer Quinoline Synthesis. Retrieved February 15, 2026, from [Link] [15]19. Shcherbakov, S. V., et al. (2025). and Imidazo[4,5‑h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. [Link] [16]20. ResearchGate. (n.d.). Metal catalysts used in indirect Friedländer annulation. Retrieved February 15, 2026, from [Link] [17]21. da Silva, A. J. M. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(10), 1210. [Link]

  • Larkin, J. D., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099. [Link] [6]23. Combes, A. (1888). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [https://application.wiley-vch.de/books/sample/352733595 benick_c01.pdf]([Link] benick_c01.pdf) [18]24. Román, R., et al. (2021). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 86(6), 4647-4659. [Link]

  • Banoo, R., & Matheison, D. W. (1993). Metabolism of 5-aminoquinoline with liver cytosol enzyme. Indian Journal of Biochemistry & Biophysics, 30(4), 229-233. [Link] [19]26. Kawai, H., et al. (2012). Catalytic enantioselective synthesis of β-trifluoromethyl pyrrolines. Chemical Communications, 48(32), 4067-4069. [Link] [20]27. Mondal, P., & Guria, M. (2025). Facile Chemodivergent Synthesis of Fused Indolo[2,3‑b]quinoxalines and Benzoi[10][21]midazo[1,2‑c]quinazolin-6(5H)‑ones: An Organocatalytic Trifluoromethanesulfonic Acid-Controlled Mechanistic Switch between Condensation and Ring Expansion of the Isatin Core. The Journal of Organic Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-(Trifluoromethyl)quinolin-5-amine

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are routine. Yet, the safety protocols surrounding these compounds, particularly those with limited...

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are routine. Yet, the safety protocols surrounding these compounds, particularly those with limited published data like 4-(Trifluoromethyl)quinolin-5-amine, demand our utmost diligence. This guide provides a comprehensive operational and safety plan, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making your laboratory a bastion of both innovation and safety.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 4-(Trifluoromethyl)quinolin-5-amine, a thorough risk assessment is paramount. Based on data from structurally similar compounds, this chemical should be presumed to be harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye and skin irritation.[1][2][3][4][5] Some quinoline derivatives are also suspected of causing genetic defects or cancer.[6][7]

Engineering Controls are Non-Negotiable:

  • Chemical Fume Hood: All manipulations of 4-(Trifluoromethyl)quinolin-5-amine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6]

  • Emergency Equipment: An operational emergency eyewash station and safety shower must be readily accessible and unobstructed.[1][9]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for various laboratory operations involving 4-(Trifluoromethyl)quinolin-5-amine.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solids Tightly fitting safety goggles with side shields and a face shield.[1]Double-gloving with chemical-resistant nitrile gloves (ensure EN 374 compliance).[1]A lab coat worn over long-sleeved clothing.A NIOSH-approved respirator with appropriate particulate filters is required if a fume hood is not available.[1]
Solution Preparation and Handling Tightly fitting safety goggles with side shields. A face shield is recommended if there is a splash hazard.[1][10]Chemical-resistant nitrile gloves. Change gloves immediately if contaminated.A lab coat worn over long-sleeved clothing.Work should be performed in a chemical fume hood.
Spill Cleanup Tightly fitting safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or coveralls over a lab coat.A NIOSH-approved respirator with organic vapor and particulate cartridges.

Step-by-Step Safe Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure risk.

Preparation and Weighing:

  • Don PPE: Before entering the designated handling area, don the appropriate PPE as outlined in the table above.

  • Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height.

  • Weighing: Carefully weigh the solid 4-(Trifluoromethyl)quinolin-5-amine in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Transfer: Gently transfer the solid to the reaction vessel. Avoid creating dust.

In-Solution Handling:

  • Solvent Addition: Slowly add the desired solvent to the solid within the fume hood.

  • Mixing: Use magnetic or overhead stirring to dissolve the compound. Ensure the vessel is securely clamped.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible.

Post-Reaction Work-up and Purification:

  • Quenching: If necessary, quench the reaction carefully within the fume hood.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.

Spill and Waste Management: A Plan for the Unexpected

Accidents can happen, but a well-defined plan can mitigate their consequences.

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Isolate: Close the fume hood sash and restrict access to the affected area.

  • Report: Inform your laboratory supervisor and institutional safety officer.

  • Cleanup (for trained personnel only):

    • Don the appropriate PPE for spill cleanup.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[9][11]

    • Carefully collect the absorbed material into a labeled, sealable hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal:

All waste materials contaminated with 4-(Trifluoromethyl)quinolin-5-amine are to be considered hazardous waste.[1]

  • Solid Waste: Contaminated gloves, weighing boats, and other solid materials should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, compatible hazardous waste container. Do not pour any amount down the drain.[12]

  • Empty Containers: "Empty" containers that held 4-(Trifluoromethyl)quinolin-5-amine should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Professional Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service.[12]

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical progression of safely handling 4-(Trifluoromethyl)quinolin-5-amine from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh Compound prep_fumehood->prep_weigh handle_solution Prepare Solution prep_weigh->handle_solution Transfer handle_reaction Conduct Reaction handle_solution->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Professional Waste Disposal cleanup_doff->cleanup_dispose

Caption: Workflow for the safe handling of 4-(Trifluoromethyl)quinolin-5-amine.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and professional excellence. By internalizing the principles and procedures outlined in this guide, you are not only protecting yourself and your colleagues but also fostering a robust culture of safety within your organization. Let this guide serve as a living document, to be reviewed and adapted as new information becomes available, ensuring that your groundbreaking research is always conducted with the highest standards of safety.

References

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. (n.d.).
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